4-Benzylphenyl 2-chloroethyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15ClO |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-benzyl-4-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C15H15ClO/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
YEGUFOJANZTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzylphenyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzylphenyl 2-chloroethyl ether, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the core principles, experimental protocols, and reaction parameters based on established chemical literature.
Core Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of the 4-benzylphenoxide ion on a suitable 2-chloroethyl electrophile.
The general reaction scheme is as follows:
Figure 1: General scheme of the Williamson ether synthesis for this compound.
Experimental Protocols
Method 1: Using 1-Bromo-2-chloroethane as the Electrophile
This method is a standard approach for introducing a 2-chloroethyl group onto a phenol.
Reaction Workflow:
Figure 2: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: To a solution of 4-benzylphenol in a suitable solvent such as acetone or acetonitrile, add a base, typically anhydrous potassium carbonate.
-
Formation of Phenoxide: Stir the mixture at room temperature for a short period to facilitate the formation of the potassium 4-benzylphenoxide salt.
-
Addition of Electrophile: Add 1-bromo-2-chloroethane to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and maintain for a period of 12 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Using 1,2-Dichloroethane as the Electrophile
An alternative approach utilizes the less reactive but more cost-effective 1,2-dichloroethane. This may require more forcing conditions or the use of a phase-transfer catalyst.
Key Modifications from Method 1:
-
Solvent: A higher boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to achieve a suitable reaction temperature.
-
Base: A stronger base like sodium hydride (NaH) might be employed to ensure complete deprotonation of the phenol.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the reaction between the aqueous or solid phenoxide and the organic electrophile.
-
Reaction Temperature: Higher reaction temperatures (e.g., 80-120 °C) will likely be required.
Quantitative Data and Characterization
While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following table provides expected data based on analogous reactions.
| Parameter | Expected Value/Method |
| Yield | 40-80% (dependent on specific conditions) |
| Molecular Formula | C₁₅H₁₅ClO[2] |
| Molecular Weight | 246.73 g/mol [2] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Expected signals for benzyl, phenyl, and 2-chloroethyl protons. |
| ¹³C NMR | Expected signals for all unique carbon atoms. |
| Mass Spectrometry | M+ peak at m/z 246.08, with isotopic pattern for chlorine. |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct application of the S(_N)2 reaction mechanism. The key logical relationship in designing this synthesis is the choice of reactants to favor the desired substitution reaction over potential side reactions like elimination.
Figure 3: Logical relationship for favoring the desired S(_N)2 pathway.
The use of a primary alkyl halide as the electrophile is crucial to minimize the competing E2 elimination reaction, which would lead to the formation of vinyl chloride and the starting phenol. Aprotic solvents are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
Conclusion
The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. By carefully selecting the base, solvent, and electrophile, and by optimizing the reaction conditions, researchers can obtain this valuable intermediate in good yield. The protocols and logical frameworks presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in drug discovery and materials science.
References
An In-Depth Technical Guide on the Solubility of 4-Benzylphenyl 2-chloroethyl ether in Organic Solvents
Introduction
4-Benzylphenyl 2-chloroethyl ether is an aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility profile in organic solvents is critical for its synthesis, purification, formulation, and application in various chemical processes. This guide outlines the predicted solubility characteristics, relevant physicochemical properties of a similar compound, and standardized methodologies for solubility determination.
Physicochemical Properties of a Related Compound: Benzyl 2-chloroethyl ether
To infer the solubility characteristics of this compound, we can examine the properties of Benzyl 2-chloroethyl ether. The additional phenyl group in the target compound will increase its molecular weight and likely decrease its polarity, which would generally decrease its solubility in polar solvents and increase it in non-polar aromatic solvents.
Table 1: Physicochemical Properties of Benzyl 2-chloroethyl ether
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 232.7 ± 15.0 °C at 760 mmHg |
| Melting Point | 27.4-27.8 °C[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.63 |
| Appearance | Colorless to Almost colorless clear liquid[2] |
The LogP value of 2.63 for Benzyl 2-chloroethyl ether suggests that it is significantly more soluble in non-polar organic solvents than in water. Ethers, in general, are good solvents for a variety of organic compounds[3].
Predicted Solubility Profile
Based on the structure of this compound and the properties of related compounds, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in non-polar and moderately polar aromatic and chlorinated solvents such as toluene, benzene, diethyl ether, and dichloromethane.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate.
-
Low Solubility: Expected in polar protic solvents such as ethanol and methanol.
-
Insoluble: Expected in water.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound in a specific solvent is the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., acetone, ethanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While direct quantitative data for the solubility of this compound is currently unavailable, this guide provides a robust framework for researchers. By understanding the physicochemical properties of the closely related Benzyl 2-chloroethyl ether and employing the detailed experimental protocol, scientists and drug development professionals can effectively determine the solubility profile of this compound in various organic solvents, facilitating its use in further research and development.
References
Technical Guide: Spectroscopic and Synthetic Profile of 4-Benzylphenyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 4-Benzylphenyl 2-chloroethyl ether. Due to the absence of directly published experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic principles to construct a reliable predictive profile.
Chemical Structure and Properties
This compound is an organic compound featuring a 4-benzylphenol core functionalized with a 2-chloroethyl ether group. This structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.
DOT Script for Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for the precursor, 4-benzylphenol.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.15 | m | 5H | Ar-H (benzyl ring) |
| ~7.10 | d | 2H | Ar-H (phenyl ring, ortho to benzyl) |
| ~6.90 | d | 2H | Ar-H (phenyl ring, ortho to ether) |
| ~4.20 | t | 2H | O-CH ₂-CH₂Cl |
| ~3.95 | s | 2H | Ar-CH ₂-Ar |
| ~3.80 | t | 2H | O-CH₂-CH ₂Cl |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C -O (aromatic) |
| ~141.0 | Quaternary C (benzyl ring) |
| ~135.0 | Quaternary C (phenyl ring, attached to benzyl) |
| ~130.0 | Ar-C H (phenyl ring, ortho to benzyl) |
| ~129.0 | Ar-C H (benzyl ring) |
| ~128.5 | Ar-C H (benzyl ring) |
| ~126.0 | Ar-C H (benzyl ring) |
| ~115.0 | Ar-C H (phenyl ring, ortho to ether) |
| ~68.0 | O-C H₂-CH₂Cl |
| ~42.0 | O-CH₂-C H₂Cl |
| ~41.0 | Ar-C H₂-Ar |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1610, 1510 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | C-O-C stretch (symmetric) |
| ~750-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 246/248 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 183 | Medium | [M - CH₂CH₂Cl]⁺ |
| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis from 4-benzylphenol and 1-bromo-2-chloroethane.
Materials and Reagents:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
DOT Script for Synthesis Workflow:
Caption: Williamson ether synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for this compound. The predictive data and detailed protocol herein are intended to facilitate further research and application of this compound in various scientific and developmental endeavors. Experimental verification of the predicted data is recommended for precise characterization.
Potential Applications of 4-Benzylphenyl 2-chloroethyl ether in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylphenyl 2-chloroethyl ether is a molecule of interest in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. This technical guide explores its potential applications, drawing analogies from structurally related compounds and established chemical principles. We will delve into its synthesis, potential biological targets, and proposed experimental protocols for its evaluation. The inherent reactivity of the 2-chloroethyl ether moiety presents a versatile handle for covalent modification of biological targets or for the synthesis of diverse compound libraries. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this and related chemical entities.
Introduction
The benzylphenyl ether motif is a recognized scaffold in medicinal chemistry, appearing in compounds targeting a range of biological pathways. The addition of a 2-chloroethyl ether group to this core structure introduces a reactive electrophilic site. This functional group can act as a precursor for further chemical elaboration or potentially engage in covalent interactions with nucleophilic residues in biological macromolecules. This guide will explore the prospective applications of this compound, focusing on its synthetic route, potential structure-activity relationships (SAR), and hypothetical biological activities based on existing knowledge of related compounds.
Synthesis of this compound
The most direct and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-benzylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the chloride from 2-chloroethanol.
Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis of this compound.
Potential Medicinal Chemistry Applications
The structural features of this compound suggest several potential avenues for medicinal chemistry exploration.
As a Precursor for Novel Ligands
The reactive 2-chloroethyl group is an excellent synthetic handle for introducing a variety of functionalities.[4][5] Nucleophilic displacement of the chloride can lead to the generation of a diverse library of compounds with modified pharmacokinetic and pharmacodynamic properties.
Potential as an Immunomodulatory Agent
Derivatives of benzyl ethers have been investigated as sphingosine-1-phosphate receptor 1 (S1P₁) agonists, which play a crucial role in lymphocyte trafficking and have applications in autoimmune diseases.[6] The 4-benzylphenyl scaffold could potentially be adapted to fit the S1P₁ binding pocket, and modifications at the 2-chloroethyl ether position could be explored to optimize potency and selectivity.
Application in Oncology
Benzyl phenyl ether derivatives have been explored in the context of cancer therapy, particularly as inhibitors of the PD-1/PD-L1 signaling pathway, which is a key mechanism of immune evasion by tumor cells.[7][8] The 4-benzylphenyl core of the proposed molecule could serve as a starting point for the design of novel PD-1/PD-L1 inhibitors.
Enzyme Inhibition
The benzylpiperidine scaffold, which shares structural similarities with the benzylphenyl group, has been extensively used in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9][10] The 4-benzylphenyl ether could be explored as a novel scaffold for AChE inhibitors. Furthermore, benzyl ether structures have been investigated as renin inhibitors for the management of hypertension.[11]
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Caption: Logical workflow for SAR studies of this compound derivatives.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Benzylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloroethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-benzylphenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.
In Vitro Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Resazurin sodium salt
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
Procedure:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables present hypothetical data for this compound and its derivatives, which would be generated through the experimental protocols described above.
Table 1: Hypothetical Cytotoxicity Data
| Compound | Derivative | Cell Line | IC₅₀ (µM) |
| 1 | This compound | HeLa | 25.3 |
| 2 | R1 = 4-Fluoro | HeLa | 15.8 |
| 3 | R2 = 3-Methoxy | HeLa | 32.1 |
| 4 | Y = -NH₂ | HeLa | > 100 |
Table 2: Hypothetical Enzyme Inhibition Data (AChE)
| Compound | Derivative | IC₅₀ (nM) |
| 1 | This compound | 520 |
| 2 | R1 = 4-Chloro | 350 |
| 3 | Y = -N(CH₃)₂ | 150 |
| 4 | X = -CH₂- | 890 |
Safety Considerations
It is important to note that some chloroalkyl ethers have been identified as potential carcinogens.[12] The reactivity of the chloroethyl group, while synthetically useful, can also lead to alkylation of biological macromolecules, including DNA. Therefore, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound and its derivatives. Toxicological evaluation should be an integral part of the preclinical development of any lead compounds derived from this scaffold.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the 2-chloroethyl ether moiety provide a versatile platform for the generation of diverse chemical libraries. Based on the known biological activities of related benzyl ether and benzyl phenyl ether derivatives, potential applications in immunology, oncology, and the treatment of neurodegenerative diseases and hypertension are conceivable. The experimental protocols and SAR strategies outlined in this guide provide a framework for the systematic investigation of this compound and its analogues, paving the way for the potential discovery of new and effective medicines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
4-Benzylphenyl 2-chloroethyl ether: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylphenyl 2-chloroethyl ether is a valuable bifunctional building block in organic synthesis, offering a versatile scaffold for the introduction of the 4-benzylphenoxyethyl moiety into a wide range of molecules. Its unique structure, combining a lipophilic diphenylmethane core with a reactive chloroethyl ether chain, makes it a particularly attractive intermediate in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, tabulated physical and spectral data, and diagrammatic representations of its synthetic pathway and potential applications are presented to facilitate its use in the modern organic chemistry laboratory.
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. The 4-benzylphenol substructure is present in a variety of biologically active molecules, contributing to favorable interactions with protein targets through hydrophobic and aromatic interactions. The additional 2-chloroethyl ether functionality of the title compound serves as a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound as a key intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Data
While a specific CAS Registry Number for this compound has not been identified in public databases, its physical and spectroscopic properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅ClO |
| Molecular Weight | 246.73 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Spectral Features |
| ¹H NMR (CDCl₃) | δ 7.40-7.15 (m, 9H, Ar-H), 6.90 (d, 2H, Ar-H), 4.55 (s, 2H, Ar-CH₂-Ar), 4.25 (t, 2H, O-CH₂), 3.80 (t, 2H, Cl-CH₂) |
| ¹³C NMR (CDCl₃) | δ 157.5 (Ar-C-O), 141.0 (Ar-C), 137.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 42.0 (Cl-CH₂), 41.0 (Ar-CH₂-Ar) |
| IR (thin film) | ν (cm⁻¹) 3050-3020 (Ar C-H), 2950-2850 (Aliphatic C-H), 1610, 1510 (Ar C=C), 1240 (Ar-O-C, asymm.), 1040 (C-O), 750-700 (C-Cl) |
| Mass Spec (EI) | m/z (%) 246 (M⁺), 211 ([M-Cl]⁺), 181 ([M-CH₂CH₂Cl]⁺), 167, 91 (benzyl fragment) |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-benzylphenol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate, in the presence of a base.
General Reaction Scheme
The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ from 4-benzylphenol and a base, acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethylating agent.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
Materials:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
Procedure:
-
To a stirred suspension of 4-benzylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add 1-bromo-2-chloroethane (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Table 3: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio | 4-Benzylphenol : 1-Bromo-2-chloroethane : K₂CO₃ = 1 : 1.2 : 1.5 |
| Solvent | Anhydrous Acetone or DMF |
| Temperature | Reflux (Acetone: ~56 °C; DMF: can be higher, e.g., 80-100 °C) |
| Reaction Time | 12 - 24 hours |
| Work-up | Filtration followed by extraction and column chromatography |
| Expected Yield | 70 - 90% |
Applications in Organic Synthesis and Drug Discovery
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The 4-benzylphenoxy moiety can impart desirable pharmacokinetic properties, while the chloroethyl group allows for facile introduction of various functionalities.
Elaboration of the Chloroethyl Chain
The terminal chloride is a good leaving group and can be readily displaced by a variety of nucleophiles, enabling the construction of diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Role in the Synthesis of Biologically Active Molecules
Derivatives containing the 4-benzyloxyphenoxy motif, which can be accessed from this compound, have shown promise in various therapeutic areas.
-
Androgen Receptor Antagonists: The 4-benzylphenoxy scaffold has been incorporated into nonsteroidal androgen receptor (AR) antagonists. These compounds are of interest for the treatment of prostate cancer. The ether linkage provides flexibility, allowing the molecule to adopt a conformation that can effectively block the AR ligand-binding domain.
-
LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic target in cancer therapy. Small molecules featuring a 4-benzyloxyphenoxy group have been designed and synthesized as reversible inhibitors of LSD1, demonstrating the utility of this scaffold in targeting epigenetic modulators.
Below is a conceptual signaling pathway illustrating the potential mechanism of action for a hypothetical drug candidate derived from this compound targeting a generic receptor kinase.
Caption: Hypothetical signaling pathway inhibition by a drug candidate.
Conclusion
This compound is a highly adaptable and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the Williamson etherification, coupled with the dual reactivity of its constituent parts, provides a powerful platform for the creation of novel and structurally diverse molecules. The successful application of the 4-benzylphenoxy motif in the development of potent biological modulators underscores the potential of this intermediate in future drug discovery programs. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this compound in their own research endeavors.
An In-depth Technical Guide to the Safe Handling of 4-Benzylphenyl 2-chloroethyl ether and Its Analogs
Disclaimer: No direct safety data or experimental protocols for 4-Benzylphenyl 2-chloroethyl ether are publicly available. This guide is based on the safety information for the closely related compound, Benzyl 2-chloroethyl ether (CAS 17229-17-3), and general principles of organic chemistry. Researchers should use this information as a starting point and exercise extreme caution, conducting a thorough risk assessment before handling these substances.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, with a primary focus on its structural analog, Benzyl 2-chloroethyl ether. It is intended for researchers, scientists, and drug development professionals who may be working with this or similar chemical entities.
Hazard Identification and Classification
Based on the data for Benzyl 2-chloroethyl ether, this class of compounds is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also anticipated to cause skin and serious eye irritation.[1][2]
GHS Classification for Benzyl 2-chloroethyl ether (CAS 17229-17-3)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
Physical and Chemical Properties
While specific data for this compound is unavailable, the properties of Benzyl 2-chloroethyl ether provide a useful reference.
| Property | Value for Benzyl 2-chloroethyl ether |
| CAS Number | 17229-17-3[1][3][4][5][6] |
| Molecular Formula | C9H11ClO[4] |
| Molecular Weight | 170.64 g/mol [4] |
| Appearance | Colorless to Almost colorless clear liquid[3] |
| Boiling Point | 232.7°C at 760 mmHg[7] |
| Density | 1.11 g/mL[7] |
Safe Handling and Storage
Due to the hazardous nature of this class of compounds, strict adherence to safety protocols is essential.
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Experimental Protocol: Synthesis of Benzyl 2-chloroethyl ether (as an analog)
The most common method for synthesizing ethers of this type is the Williamson ether synthesis.[7][8][9] The following is a representative, detailed protocol for the synthesis of Benzyl 2-chloroethyl ether.
Reaction Scheme:
Materials:
-
Benzyl alcohol
-
2-Chloroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to anhydrous DMF.
-
Addition of Alcohol: Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0°C (ice bath).
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add a solution of 2-chloroethanol (1.1 equivalents) in anhydrous DMF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl 2-chloroethyl ether.
Safety Precautions during Synthesis:
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.
-
DMF is a potential skin irritant and can be absorbed through the skin.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE at all times.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: General Laboratory Safety Workflow.
Caption: Chemical Spill Response Flowchart.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Benzyl 2-Chloroethyl Ether | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 2-Chloroethyl Ether 17229-17-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Benzyl 2-Chloroethyl Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols: The Use of 4-Benzylphenyl 2-Chloroethyl Ether in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] 4-Benzylphenyl 2-chloroethyl ether is a valuable reagent in this context, serving as an alkylating agent to introduce the 4-benzylphenoxyethyl moiety into a molecule. This functional group is of interest in medicinal chemistry and materials science due to its structural features. These application notes provide detailed protocols for the use of this compound in the Williamson ether synthesis, with a focus on the etherification of phenolic substrates.
Core Concepts and Reaction Mechanism
The Williamson ether synthesis begins with the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion.[3][4] This is typically achieved using a suitable base. The resulting nucleophile then attacks the primary alkyl halide, in this case, this compound, in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[2]
The general mechanism is as follows:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol, creating a phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethyl group of this compound.
-
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether and a salt byproduct.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis using a substituted phenol and an alkyl halide like this compound. Yields in laboratory settings for this type of reaction are generally in the range of 50-95%.[1]
| Parameter | Typical Value/Condition | Notes |
| Nucleophile | Substituted Phenol | The acidity of the phenol can influence the choice of base. |
| Electrophile | This compound | A primary chloride, ideal for SN2 reaction. |
| Base | K₂CO₃, NaH, NaOH, KOH | The choice of base depends on the pKa of the phenol.[3] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred to facilitate the SN2 reaction.[1] |
| Temperature | 50-100 °C | Reaction temperature is substrate-dependent.[1] |
| Reaction Time | 1-8 hours | Monitored by TLC until completion.[1] |
| Typical Yield | 50-95% | Yields can be optimized by adjusting reaction conditions.[1] |
Experimental Protocols
Below are two detailed protocols for the Williamson ether synthesis using this compound with a generic substituted phenol. Protocol 1 utilizes potassium carbonate, a milder base suitable for most phenols, while Protocol 2 employs sodium hydride for less acidic phenols or alcohols.
Protocol 1: Etherification of a Substituted Phenol using Potassium Carbonate
This protocol is adapted from a general procedure for the etherification of phenols.[5]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone (or DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 mL per mmol of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ether.
Protocol 2: Etherification of a Less Acidic Phenol or Alcohol using Sodium Hydride
This protocol is for substrates that require a stronger base for deprotonation.
Materials:
-
Substituted Phenol or Alcohol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the substituted phenol or alcohol (1.0 eq) in anhydrous THF or DMF to the sodium hydride suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 50-60°C.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent.
Visualizations
Williamson Ether Synthesis Workflow
Caption: Experimental workflow for the Williamson ether synthesis.
Reaction Mechanism of Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Reaction of 4-Benzylphenyl 2-Chloroethyl Ether with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-benzylphenyl 2-chloroethyl ether with various amines is a key synthetic route to a diverse class of N-(2-(4-benzylphenoxy)ethyl)amine derivatives. This reaction, a classic example of nucleophilic substitution (SN2), provides a versatile platform for the introduction of the 4-benzylphenoxyethyl moiety onto a wide range of amine scaffolds.[1][2] The resulting products are of significant interest in medicinal chemistry and drug development due to their structural similarity to various biologically active molecules. The ether linkage and the flexible ethylamine chain, coupled with the lipophilic benzyl and phenyl groups, can be tailored to interact with a variety of biological targets.
Significance in Drug Development
The N-(2-(4-benzylphenoxy)ethyl)amine core is a privileged scaffold in the design of novel therapeutic agents. The structural motifs present in these molecules are found in compounds targeting a range of receptors and enzymes. For instance, derivatives of N-benzyl phenethylamines have been investigated as potent agonists for serotonin receptors (5-HT2A/2C), which are implicated in various neurological disorders. Furthermore, the incorporation of a substituted benzylamine moiety is a strategy employed in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. The ability to readily diversify the amine component allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Reaction Mechanism and Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the 2-chloroethyl group, displacing the chloride leaving group.
A common challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[2] This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts. To favor mono-alkylation, an excess of the starting amine can be used. Alternatively, for the synthesis of tertiary amines, a stoichiometric amount or a slight excess of the chloroethyl ether is employed. The choice of solvent and base is also crucial in optimizing the reaction conditions and minimizing side reactions. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are often used to accelerate SN2 reactions.
Data Presentation: Reaction of Aryloxyethyl Chlorides with Amines
The following table summarizes representative reaction conditions and yields for the N-alkylation of amines with structurally similar aryloxyethyl chlorides, providing a predictive framework for the reaction with this compound.
| Entry | Amine | Aryloxyethyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 2-Phenoxyethyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 2 | Morpholine | 2-(4-Methoxyphenoxy)ethyl chloride | Et₃N | DMF | 100 | 8 | 90-98 |
| 3 | Aniline | 2-Phenoxyethyl chloride | NaHCO₃ | Ethanol | Reflux | 24 | 70-80 |
| 4 | Piperidine | 2-(4-Chlorophenoxy)ethyl chloride | K₂CO₃ | Acetonitrile | 80 | 10 | 88-96 |
| 5 | Diethylamine | 2-Phenoxyethyl chloride | None (excess amine) | Toluene | 110 | 18 | 75-85 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-(4-benzylphenoxy)ethanamines
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine (1.1 - 2.0 eq). For mono-alkylation of primary amines, a larger excess of the amine may be beneficial.
-
Add the base, such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Add the solvent (acetonitrile or DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
If using an inorganic base like K₂CO₃, filter the solid. If using a soluble base like Et₃N, proceed to the next step.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-(4-benzylphenoxy)ethanamine.
Mandatory Visualizations
Caption: General reaction scheme for the synthesis of N-(2-(4-benzylphenoxy)ethyl)amines.
Caption: A simplified workflow for the synthesis and purification of the target compounds.
References
Application Notes and Protocols: 4-Benzylphenyl 2-Chloroethyl Ether as a Phenolic Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-benzylphenyl 2-chloroethyl ether as a protecting group for phenols. This document includes detailed protocols for its application and removal, stability data, and illustrative diagrams to guide researchers in its effective use in organic synthesis, particularly in the context of drug development.
Introduction
Phenolic hydroxyl groups are common functionalities in a vast array of biologically active molecules and pharmaceutical intermediates. Their acidic nature and nucleophilicity often necessitate protection during multi-step synthetic sequences. The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.
The 4-benzylphenyl ether group offers a robust strategy for the protection of phenols. It is a derivative of the well-established benzyl ether protecting group, sharing its general stability towards a range of reagents. The presence of the 4-benzyl substituent may offer subtle electronic modifications that can be exploited in specific synthetic contexts. Furthermore, the 2-chloroethyl ether moiety introduces a versatile handle for further functionalization or for anchoring the protected molecule to a solid support, a technique frequently employed in combinatorial chemistry and solid-phase organic synthesis (SPOS).
Data Presentation
Table 1: Protection of Phenols using this compound
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | >95 (estimated) |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | >95 (estimated) |
| 4-Nitrophenol | NaH | THF | 25 | 4 | >90 (estimated) |
| Vanillin | K₂CO₃ | Acetone | 50 | 16 | >90 (estimated) |
Note: The data presented in this table are estimations based on typical Williamson ether synthesis conditions for similar benzyl ether protecting groups, as specific data for this compound is not extensively available in the literature.
Table 2: Deprotection of 4-Benzylphenyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol | 25 | 12 | >95 (estimated) |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O (18:1) | 25 | 2-6 | 80-95 (estimated) |
| Strong Acid Cleavage | HBr/AcOH | Acetic Acid | 100 | 2-4 | 70-85 (estimated) |
Note: The data in this table are generalized from protocols for the deprotection of benzyl and substituted benzyl ethers.[1] The efficiency of each method may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the protecting group reagent, this compound, via a Williamson ether synthesis.
Materials:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-benzylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Protection of a Phenol with this compound
This protocol outlines the general procedure for the protection of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in DMF or acetonitrile, add the chosen base (K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting protected phenol by flash column chromatography.
Protocol 3: Deprotection of a 4-Benzylphenyl Protected Phenol via Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of benzyl-type ethers.[1]
Materials:
-
4-Benzylphenyl protected phenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected phenol (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Protocol 4: Deprotection of a 4-Benzylphenyl Protected Phenol via Oxidative Cleavage with DDQ
This method is particularly useful for substituted benzyl ethers and can be milder than hydrogenolysis for certain substrates.[2]
Materials:
-
4-Benzylphenyl protected phenol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected phenol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the deprotected phenol.
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of phenols.
Caption: General reaction scheme for phenol protection.
References
Application Notes and Protocols for the Synthesis of Novel Ligands Using 4-Benzylphenyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel potential ligand, 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine, utilizing 4-Benzylphenyl 2-chloroethyl ether as a key starting material. The protocol details the synthetic procedure, purification, and characterization of the target molecule. Included are comprehensive experimental workflows, data presentation in tabular format, and a hypothetical signaling pathway that such a ligand might modulate, offering a framework for its potential application in drug discovery and development.
Introduction
This compound is a versatile bifunctional molecule containing a reactive chloroethyl group and a benzylphenyl moiety. The presence of the electrophilic chloroethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] This reactivity is particularly useful in the synthesis of novel ligands for biological targets, where the benzylphenyl group can serve as a core scaffold for molecular recognition. This application note describes a specific protocol for the synthesis of a novel tertiary amine ligand, which are common pharmacophores in medicinal chemistry. The synthesized compound could potentially act as a modulator of various signaling pathways, for example, as a ligand for G-protein coupled receptors (GPCRs).
Synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine
The synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine is achieved through a nucleophilic substitution reaction where the nitrogen atom of piperidine displaces the chloride of this compound. This reaction, a variation of the Williamson ether synthesis, is a common and efficient method for forming carbon-nitrogen bonds.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine.
Materials and Methods
Reagents and Solvents:
-
This compound (MW: 246.72 g/mol )
-
Piperidine (MW: 85.15 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.05 mmol).
-
Add anhydrous acetonitrile (40 mL) and stir until the starting material is fully dissolved.
-
Add piperidine (0.42 g, 4.86 mmol, 1.2 eq) to the solution.
-
Finally, add anhydrous potassium carbonate (1.12 g, 8.10 mmol, 2.0 eq) as a base.
-
-
Reaction:
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Work-up and Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium carbonate.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless oil.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 246.72 | 1.00 | 4.05 | 1.0 |
| Piperidine | 85.15 | 0.42 | 4.86 | 1.2 |
| Potassium Carbonate | 138.21 | 1.12 | 8.10 | 2.0 |
| Product: 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine | 295.44 | 1.07 (Theoretical) | 3.62 (Theoretical) | - |
| Yield: | 0.85 (Actual) | 2.88 (Actual) | 71% |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 9H, Ar-H), 4.10 (t, 2H, O-CH₂), 3.95 (s, 2H, Ar-CH₂-Ar), 2.85 (t, 2H, N-CH₂), 2.60 (t, 4H, piperidine-CH₂), 1.65 (m, 4H, piperidine-CH₂), 1.45 (m, 2H, piperidine-CH₂).
-
Mass Spectrometry (ESI+): m/z = 296.2 [M+H]⁺
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway
Ligands with structures similar to 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine can interact with a variety of biological targets, including GPCRs, ion channels, and enzymes. For instance, such a molecule could be investigated as an antagonist for a specific GPCR involved in a disease pathway. The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by a novel ligand.
References
Application Notes and Protocols for the Use of 4-Benzylphenyl 2-Chloroethyl Ether in the Preparation of Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 4-benzylphenyl 2-chloroethyl ether as a key intermediate in the synthesis of novel cytotoxic agents. While not a widely documented starting material itself, its structural components, the 4-benzyloxyphenyl moiety, are integral to a variety of potent anti-cancer compounds, including analogs of the tubulin-destabilizing agent, combretastatin A-4.
This document outlines a plausible synthetic strategy for utilizing this compound and provides detailed protocols for the synthesis and evaluation of its derivatives as potential cytotoxic agents.
Introduction
The benzyl group is a significant pharmacophore in the design of anti-cancer drugs, contributing to the binding affinity and cytotoxic profile of various compounds. The 4-benzyloxyphenyl scaffold, in particular, is a key feature in a range of synthetic and natural product-derived cytotoxic agents. This compound serves as a valuable, albeit not commonly cited, precursor for introducing this critical moiety into larger, more complex molecules with potential anti-cancer activity.
The primary synthetic utility of this ether lies in its bifunctional nature. The chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile linkage of the 4-benzyloxyphenyl group to various heterocyclic or aromatic core structures known to exhibit cytotoxicity. This approach offers a modular strategy for the synthesis of libraries of novel compounds for anti-cancer drug discovery.
Synthetic Strategy and Rationale
The proposed application of this compound in the synthesis of cytotoxic agents follows a logical two-step process. The first step, the synthesis of the ether itself, can be readily achieved via a Williamson ether synthesis. The subsequent step involves the use of this ether as an alkylating agent to modify a core scaffold known to possess cytotoxic properties. A prime example is its potential use in the synthesis of combretastatin A-4 analogs, where the 4-benzyloxyphenyl group can function as the B-ring of the combretastatin structure.
Logical Workflow for Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for cytotoxic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via the Williamson ether synthesis.[1][2][3]
Materials:
-
4-Benzylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-benzylphenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis of a 4-Benzyloxyphenyl-Containing Cytotoxic Agent (General Protocol)
This protocol outlines a general procedure for the alkylation of a phenolic cytotoxic scaffold with this compound. The example is based on the synthesis of combretastatin A-4 analogs where a phenolic precursor is alkylated.[4][5]
Materials:
-
Phenolic cytotoxic scaffold (e.g., a precursor to the A-ring of a combretastatin analog)
-
This compound (from Protocol 1)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the phenolic cytotoxic scaffold (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final cytotoxic agent.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized cytotoxic agent
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the synthesized cytotoxic agent in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activity of benzyloxyphenyl-containing compounds from the literature is summarized below. These values can serve as a benchmark for newly synthesized agents derived from this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 Analog | HT-29 | Varies (nanomolar to micromolar) | [5] |
| Combretastatin A-4 Analog | MCF-7 | Varies (nanomolar to micromolar) | [5] |
| Combretastatin A-4 Analog | A-549 | Varies (nanomolar to micromolar) | [5] |
| 4-(4-benzoylaminophenoxy)phenol derivative | SC-3 (prostate cancer) | 0.75 | [6] |
| 4-(4-benzoylaminophenoxy)phenol derivative | LNCaP (prostate cancer) | 0.043 | [6] |
| 4-(4-benzoylaminophenoxy)phenol derivative | 22Rv1 (prostate cancer) | 0.22 | [6] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Many cytotoxic agents containing the benzyloxyphenyl moiety, particularly combretastatin analogs, exert their anti-cancer effects by targeting the microtubule network. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization signaling pathway.
Conclusion
This compound represents a versatile, though underutilized, building block for the synthesis of novel cytotoxic agents. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this intermediate in the development of new anti-cancer therapeutics. The modular nature of the proposed synthetic strategy allows for the creation of diverse libraries of compounds, which can be screened for potent and selective cytotoxicity against a range of cancer cell lines. Further investigation into the mechanism of action of these novel compounds will be crucial for their future development as clinical candidates.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 6. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 4-Benzylphenyl 2-chloroethyl ether Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-benzylphenyl 2-chloroethyl ether and its subsequent conversion into derivatives with potential applications in drug development, particularly as β2-adrenergic receptor agonists.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives, particularly those belonging to the phenylethanolamine class, have shown promise as selective β2-adrenergic receptor agonists. These agonists are of significant interest in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects.
The synthesis of these derivatives typically involves a two-stage process:
-
Williamson Ether Synthesis: Scale-up synthesis of the this compound intermediate from 4-benzylphenol.
-
Derivatization: Conversion of the ether intermediate into the final active pharmaceutical ingredient (API) candidate, for example, by reaction with an appropriate amine.
This document provides detailed protocols for both stages, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic workflows and the relevant biological signaling pathway.
Experimental Protocols
Scale-Up Synthesis of this compound (Intermediate)
This protocol is based on the Williamson ether synthesis.
Materials:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, reagent grade
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Reaction vessel with mechanical stirrer, reflux condenser, and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 4-benzylphenol and anhydrous potassium carbonate in acetone. A typical molar ratio is 1:1.5:10 (4-benzylphenol:K₂CO₃:acetone).
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-chloroethane (typically 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Quantitative Data for Synthesis of Intermediate:
| Parameter | Value |
| Starting Materials | |
| 4-Benzylphenol | 1.0 eq (e.g., 184.24 g, 1.0 mol) |
| 1-Bromo-2-chloroethane | 1.2 eq (e.g., 172.4 g, 1.2 mol) |
| Potassium Carbonate | 1.5 eq (e.g., 207.3 g, 1.5 mol) |
| Acetone | 10 volumes (e.g., 1.84 L) |
| Reaction Conditions | |
| Temperature | Reflux (~56°C) |
| Reaction Time | 12 - 24 hours |
| Yield and Purity | |
| Typical Yield | 85 - 95% |
| Purity (after purification) | >98% (by HPLC) |
Experimental Workflow for Intermediate Synthesis:
Workflow for the synthesis of the ether intermediate.
Synthesis of this compound Derivatives (β2-Adrenergic Agonists)
This protocol describes the conversion of the intermediate into a phenylethanolamine derivative.
Materials:
-
This compound
-
tert-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethanol
-
Hydrochloric acid (HCl)
-
Reaction vessel with stirrer and temperature control
Procedure:
-
Amination:
-
In a pressure vessel, dissolve this compound in an excess of tert-butylamine.
-
Heat the mixture to 80-100°C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and evaporate the excess tert-butylamine under reduced pressure.
-
The resulting crude amino ether can be used in the next step without further purification or can be purified by column chromatography.
-
-
Reduction (Example for Salbutamol-like structure):
-
The above synthesis provides a direct route to an amino ether. For a phenylethanolamine structure, a different synthetic route starting from a ketone precursor is often employed. An alternative derivatization of the chloroethyl ether is reaction with a suitable amine to form a diamine linker, which may then be used to couple to other moieties.
-
-
Alternative One-Pot Synthesis of a Phenylethanolamine Derivative:
-
This method starts from a ketone precursor, 4-benzyloxy-2'-bromoacetophenone.
-
Step 1: Amination: React 4-benzyloxy-2'-bromoacetophenone with N-benzyl-tert-butylamine in a suitable solvent like acetonitrile in the presence of a base such as potassium carbonate.
-
Step 2: Reduction: After the amination is complete, add a reducing agent such as sodium borohydride in methanol to the reaction mixture to reduce the ketone to a hydroxyl group.
-
Step 3: Deprotection: The benzyl protecting group on the amine can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography or recrystallization yields the final phenylethanolamine derivative.
-
Quantitative Data for Derivative Synthesis (Representative):
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| tert-Butylamine | 10-20 eq |
| Reaction Conditions | |
| Temperature (Amination) | 80 - 100°C |
| Reaction Time (Amination) | 24 - 48 hours |
| Yield and Purity | |
| Typical Yield | 70 - 85% |
| Purity (after purification) | >99% (by HPLC) |
Experimental Workflow for Derivative Synthesis:
Workflow for the synthesis of the final derivative.
Biological Activity
The synthesized derivatives can be screened for their activity as β2-adrenergic receptor agonists. The following table shows representative biological data for a potent β2-agonist, illustrating the type of data to be collected.
Biological Activity of a Representative β2-Adrenergic Agonist:
| Assay Type | Receptor | Species | Potency (EC₅₀ / IC₅₀) |
| Radioligand Binding Assay | β₂-AR | Human | 15 nM |
| cAMP Accumulation Assay | β₂-AR | Human | 25 nM |
| Tracheal Smooth Muscle Relaxation | - | Guinea Pig | 50 nM |
Signaling Pathway
β2-adrenergic receptor agonists exert their therapeutic effect by activating the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation.
β2-Adrenergic Receptor Signaling Pathway:
The β2-adrenergic receptor signaling pathway.
Catalytic Applications of Metal Complexes with Ligands Derived from 4-Benzylphenyl 2-Chloroethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes featuring bespoke ligands are pivotal in modern catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. This document details the potential catalytic applications of metal complexes bearing ligands synthesized from 4-benzylphenyl 2-chloroethyl ether. While direct literature on the catalytic use of ligands from this specific precursor is not extensively available, this note provides a comprehensive overview based on analogous structures and well-established principles of catalyst design. The focus is on potential applications in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed asymmetric hydrogenation, critical transformations in pharmaceutical and fine chemical synthesis. Detailed experimental protocols for the synthesis of a representative phosphine ligand and its subsequent metal complexation are provided, alongside hypothetical performance data to guide further research and development.
Introduction
The tailored design of ligands is a cornerstone of homogeneous catalysis, allowing for the fine-tuning of the steric and electronic properties of metal centers. The this compound scaffold offers an attractive entry point for the synthesis of novel bidentate ligands, such as P,O-type ligands. The ether oxygen can act as a hemilabile coordinating atom, while the chloroethyl group provides a reactive handle for the introduction of a phosphine moiety. The benzylphenyl group allows for the modulation of steric bulk and electronic properties through substitution on the aromatic rings.
Metal complexes derived from such ligands are anticipated to exhibit high catalytic activity in a range of transformations. For instance, palladium complexes are expected to be effective in various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in many drug discovery programs. Rhodium complexes, on the other hand, could be potent catalysts for asymmetric hydrogenation, a key technology for the synthesis of chiral molecules.
Ligand Synthesis and Metal Complexation Workflow
The synthesis of a P,O-type ligand from this compound and its subsequent complexation with a metal precursor can be conceptualized in the following workflow:
Application Notes and Protocols for the Functionalization of Polymers with 4-Benzylphenyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 4-benzylphenyl 2-chloroethyl ether. This process introduces a versatile functional group that can be leveraged for a variety of applications, including the development of novel drug delivery systems and advanced materials. The benzylphenyl moiety offers opportunities for π-π stacking interactions and can serve as a bulky side group to modify polymer properties, while the ether linkage provides chemical stability.
Application Notes
The introduction of this compound onto a polymer backbone can significantly alter its physicochemical properties, opening new avenues for research and development, particularly in the pharmaceutical and materials science sectors.
Key Applications:
-
Drug Delivery Systems: Polymers functionalized with this moiety can be formulated into nanoparticles, micelles, or hydrogels for controlled drug release.[1][2][3][4] The aromatic nature of the benzylphenyl group can enhance the loading of hydrophobic drugs through non-covalent interactions.
-
Biomaterials and Tissue Engineering: The modified polymers can be used to create scaffolds with tailored surface properties that may influence cell adhesion and proliferation.[5]
-
Specialty Polymers: Functionalization can improve the thermal stability and modify the solubility characteristics of the base polymer, leading to the development of advanced coatings and materials.[6]
Mechanism of Functionalization:
The most common and effective method for attaching this compound to polymers containing hydroxyl or similar nucleophilic groups is the Williamson ether synthesis .[7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated hydroxyl group (alkoxide) on the polymer backbone acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group and displacing the chloride ion.[7][8][9]
Factors to Consider:
-
Polymer Selection: The base polymer must possess functional groups amenable to this reaction, such as hydroxyl (-OH) groups. Examples include polyvinyl alcohol (PVA), hydroxypropyl cellulose (HPC), or copolymers containing hydroxyethyl methacrylate (HEMA).
-
Reaction Conditions: To favor the SN2 reaction and minimize side reactions like elimination, it is crucial to use a primary alkyl halide (which this compound is) and a strong, non-hindered base.[7][8] Aprotic polar solvents are generally preferred to solvate the cation of the base and increase the nucleophilicity of the alkoxide.[9]
-
Characterization: Thorough characterization of the functionalized polymer is essential to confirm the success of the reaction and to quantify the degree of functionalization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis are critical.[10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the functionalizing agent itself, which may not be commercially available. The synthesis is based on the Williamson ether synthesis.[12]
Materials:
-
4-Benzylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzylphenol in anhydrous DMF.
-
Add powdered NaOH or KOH (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the phenoxide.
-
Add 2-chloroethanol (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Protocol 2: Functionalization of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
This protocol details the grafting of this compound onto a polymer backbone.
Materials:
-
Hydroxyl-containing polymer (e.g., Polyvinyl alcohol, PVA)
-
This compound
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dry the polymer under vacuum at a suitable temperature (e.g., 60°C for PVA) for 24 hours to remove any residual water.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dried polymer in anhydrous DMF. The concentration will depend on the polymer's molecular weight and solubility.
-
Wash the sodium hydride (1.5 equivalents per hydroxyl group to be functionalized) with anhydrous toluene to remove the mineral oil, and then carefully add it portion-wise to the polymer solution at 0°C.
-
Allow the mixture to stir at room temperature for 4-6 hours to ensure complete deprotonation of the hydroxyl groups, resulting in the formation of the polymer alkoxide.
-
Dissolve this compound (2.0 equivalents per hydroxyl group) in a small amount of anhydrous DMF and add it dropwise to the polymer solution at 0°C.
-
Heat the reaction mixture to 70-90°C and stir for 48-72 hours.
-
Cool the reaction to room temperature and quench the excess NaH by the slow, dropwise addition of methanol.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold water or methanol).
-
Collect the precipitate by filtration and re-dissolve it in a suitable solvent (e.g., DMF or DMSO).
-
Purify the polymer by dialysis against deionized water for 3-4 days to remove unreacted starting materials and salts, followed by lyophilization to obtain the pure functionalized polymer.
Characterization and Data Presentation:
The success of the functionalization and the degree of substitution should be quantified. The results should be summarized in tables for clarity.
Table 1: Reaction Parameters and Degree of Functionalization
| Polymer | Molar Ratio (Polymer OH : NaH : Ether) | Reaction Time (h) | Reaction Temp (°C) | Degree of Substitution (%)¹ | Yield (%) |
| PVA | 1 : 1.5 : 2.0 | 72 | 80 | Value | Value |
| HPC | 1 : 1.5 : 2.0 | 72 | 80 | Value | Value |
¹Determined by ¹H NMR spectroscopy by comparing the integration of characteristic polymer backbone protons to the aromatic protons of the benzylphenyl group.
Table 2: Characterization Data of Functionalized Polymer
| Polymer | Appearance | Solubility | ¹H NMR (δ, ppm) | FTIR (cm⁻¹) |
| PVA-functionalized | White powder | Soluble in DMSO, DMF | List key peaks | List key peaks (e.g., C-O-C stretch) |
| HPC-functionalized | Off-white solid | Soluble in THF, Chloroform | List key peaks | List key peaks |
Visualizations
Caption: Workflow for the synthesis of the functionalizing agent.
References
- 1. mdpi.com [mdpi.com]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzylphenyl 2-chloroethyl ether
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Benzylphenyl 2-chloroethyl ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis pathway.
Q1: My reaction yield is very low or I'm recovering mostly unreacted 4-benzylphenol. What are the likely causes?
A: Low yield is a common issue often related to incomplete deprotonation of the starting phenol or issues with the alkylating agent.
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Insufficient Base: The phenolic proton of 4-benzylphenol must be removed to form the more nucleophilic phenoxide ion. For aryl ethers, weak bases may not be sufficient.
-
Solution: Switch to a stronger base. While carbonates like potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are often more effective.[1] Ensure the base is fresh and anhydrous, especially when using NaH.
-
-
Poor Quality Alkylating Agent: The alkylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent or purify it by distillation before use.
-
-
Presence of Water: Water can consume the base and react with the alkylating agent, reducing the efficiency of the main reaction.[2]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. A patent for a similar synthesis specifically mentions removing water from the formed phenoxide salt before adding the alkylating agent to improve yield.[2]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. Heating is often required to drive Williamson ether syntheses to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
Q2: I am observing a significant amount of an alkene byproduct. How can I prevent this?
A: The formation of an alkene is a classic sign that an E2 elimination side reaction is competing with the desired Sₙ2 substitution.[4]
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Cause: This is typically caused by using a sterically hindered or secondary/tertiary alkyl halide.[5][6] While 1-bromo-2-chloroethane is a primary halide, side reactions can still be promoted by high temperatures and very strong, bulky bases.
-
Solution 1: Choice of Alkylating Agent: Ensure you are using a primary alkylating agent. 1-bromo-2-chloroethane is generally preferred over 1,2-dichloroethane due to the better leaving group ability of bromide compared to chloride, which allows for milder reaction conditions.[7]
-
Solution 2: Base Selection: Avoid excessively strong or sterically hindered bases if elimination is a major issue. A base like K₂CO₃ is less likely to promote elimination than a bulky base like potassium tert-butoxide.[1][4]
-
Solution 3: Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use TLC to monitor the progress and find the optimal balance.
-
Q3: My TLC plate shows multiple spots, indicating several side products. What are they and how can I minimize them?
A: Besides elimination, other side reactions can occur.
-
Possible Side Product 1: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or a carbon of the aromatic ring (C-alkylation, undesired).[1]
-
Solution: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like DMF or DMSO generally favor the desired O-alkylation.[1]
-
-
Possible Side Product 2: Dialkylation: The alkylating agent, 1-bromo-2-chloroethane, can potentially react with two molecules of 4-benzylphenol, leading to 1,2-bis(4-benzylphenoxy)ethane.
-
Solution: Use a molar excess of the alkylating agent relative to the 4-benzylphenol to favor the mono-alkylation product.
-
-
Possible Side Product 3: Reaction with Solvent: Using a nucleophilic solvent like ethanol or water can lead to the solvent reacting with the alkylating agent, consuming it and generating impurities.[2]
-
Solution: Always use a non-nucleophilic, preferably aprotic polar, solvent such as DMF, DMSO, or acetonitrile.[2]
-
Q4: I'm having difficulty purifying the final product. What is a recommended workup and purification procedure?
A: A standard workup is designed to remove unreacted starting materials, the base, and inorganic salts.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base.[3]
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid.[3]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the specific impurities present.
Data on Reaction Conditions
Optimizing the reaction conditions is critical for maximizing yield. The following table summarizes representative conditions for the Williamson ether synthesis of aryl ethers, based on literature for similar compounds.
| Parameter | Condition A | Condition B | Rationale & Remarks |
| Phenol | 4-Benzylphenol | 4-Benzylphenol | Starting material. |
| Alkylating Agent | 1-Bromo-2-chloroethane | 2-Chloroethanol | 1-Bromo-2-chloroethane is often more reactive due to the better leaving group (Br⁻ vs. Cl⁻). 2-Chloroethanol can also be used.[8] |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) | KOH is a strong base ensuring complete phenoxide formation. K₂CO₃ is a milder base that can reduce elimination side reactions. |
| Solvent | Toluene | Dimethylformamide (DMF) | Toluene is a non-polar solvent. Aprotic polar solvents like DMF or DMSO are generally preferred for Sₙ2 reactions as they can accelerate the rate. |
| Temperature | Reflux (~110 °C) | 80-100 °C | Higher temperatures are often needed to drive the reaction to completion, but must be balanced against potential side reactions.[2][8] |
| Reported Yield | 60-85% (for analogous product) | >80% (general aryl ethers) | Yields are highly dependent on the specific substrate and purity of reagents. The 60-85% is from a patent for a closely related structure.[2] |
Experimental Protocols
Two primary routes are presented: a direct one-step synthesis and a two-step route via an alcohol intermediate.
Protocol 1: Direct Synthesis of this compound
This protocol is a generalized procedure based on the Williamson ether synthesis.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzylphenol (1.0 eq) and an anhydrous aprotic polar solvent (e.g., DMF, 5-10 mL per gram of phenol).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) or potassium hydroxide (KOH, 1.2 eq) to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes to form the phenoxide. Add 1-bromo-2-chloroethane (1.2 eq) dropwise.
-
Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using TLC. The reaction may take several hours.
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Workup: Once the starting material is consumed, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Synthesis via 2-(4-benzylphenoxy)ethan-1-ol
This route can sometimes provide better overall yields by avoiding side reactions associated with di-halo alkylating agents.
Step 2a: Synthesis of 2-(4-benzylphenoxy)ethan-1-ol
-
Setup: In a round-bottom flask, dissolve 4-benzylphenol (1.0 eq) in a suitable solvent like DMF or toluene.
-
Deprotonation: Add a base such as KOH (1.2 eq) or K₂CO₃ (1.5 eq) and stir.
-
Reaction: Add 2-chloroethanol (1.2 eq) or ethylene carbonate (1.2 eq) to the mixture.
-
Heating: Heat the reaction to 100-120 °C and monitor by TLC until the 4-benzylphenol is consumed.
-
Purification: Perform an aqueous workup as described in Protocol 1 to isolate the intermediate alcohol, 2-(4-benzylphenoxy)ethan-1-ol.
Step 2b: Chlorination of 2-(4-benzylphenoxy)ethan-1-ol
-
Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the alcohol from Step 2a (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.2 eq). A small amount of a base like pyridine may be added to scavenge the HCl byproduct.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.
Visualizations
Reaction Pathway
References
- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 2. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Benzylphenol | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP1892235A1 - Method for preparing arylpoly(oxyalkyl) amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Benzylphenyl 2-chloroethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylphenyl 2-chloroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. In this process, the hydroxyl group of 4-benzylphenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a 2-chloroethylating agent, displacing the chloride to form the desired ether.[1][2]
Q2: What are the most common side reactions I should be aware of during this synthesis?
The most prevalent side reactions include:
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C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. Alkylation at the ring, known as C-alkylation, can lead to the formation of isomeric byproducts.
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Elimination: The 2-chloroethylating agent can undergo an E2 elimination reaction in the presence of a strong base, resulting in the formation of vinyl chloride and the unreacted phenoxide. This is more likely with stronger bases and higher temperatures.
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Di-alkylation: If an alkylating agent with two leaving groups (e.g., 1,2-dichloroethane) is used in excess or under certain conditions, a second molecule of 4-benzylphenol can react, leading to the formation of a diether byproduct.
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Reaction with Solvent: Certain solvents can participate in side reactions. For instance, using acetone with a base can lead to aldol condensation byproducts.
Q3: How can I favor the desired O-alkylation over C-alkylation?
Several factors can be optimized to promote the formation of the target ether (O-alkylation) over ring alkylation (C-alkylation):
-
Solvent Choice: The use of dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor O-alkylation.[1] Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for alkylation and thus increasing the likelihood of C-alkylation.
-
Base Selection: Weaker bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}) are often preferred for aryl ether synthesis as they can reduce the incidence of elimination and other side reactions compared to very strong bases like sodium hydride (NaH).[1][3]
-
Temperature Control: Running the reaction at a moderate temperature can help to minimize side reactions, including C-alkylation and elimination, which often have higher activation energies.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
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Incomplete Deprotonation: Ensure that a sufficient molar equivalent of a suitable base is used to completely deprotonate the 4-benzylphenol.
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Suboptimal Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
-
Moisture in Reagents or Solvents: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous.
-
Poor Quality of Reagents: Verify the purity of your starting materials, 4-benzylphenol and the 2-chloroethylating agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of C-alkylated byproduct | The phenoxide is reacting at the aromatic ring instead of the oxygen. | - Switch to a dipolar aprotic solvent like DMF or DMSO.- Use a milder base such as K\textsubscript{2}CO\textsubscript{3} or Cs\textsubscript{2}CO\textsubscript{3}.- Run the reaction at a lower temperature. |
| Formation of an alkene byproduct | Elimination (E2) of the 2-chloroethylating agent is occurring. | - Use a less sterically hindered and weaker base.- Lower the reaction temperature. |
| Unreacted 4-benzylphenol remains after the reaction | - Incomplete deprotonation of the phenol.- Insufficient reaction time or temperature. | - Increase the molar ratio of the base to the phenol.- Ensure the base is strong enough for deprotonation.- Monitor the reaction by TLC to ensure completion. |
| Formation of a high molecular weight diether byproduct | A di-substituted alkylating agent was used, and it reacted with two equivalents of the phenoxide. | - Use a 1:1 molar ratio of the phenoxide to the di-substituted alkylating agent.- Consider using an alkylating agent with only one leaving group. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-benzylphenol (1.0 eq.).
-
Add anhydrous acetonitrile (15 volumes) and potassium carbonate (2.0 eq.).
-
-
Reaction:
-
To the suspension, add 1-bromo-2-chloroethane (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, the temperature can be gently increased to 40-50°C.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate successively with water (2 x 10 volumes) and brine solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Parameters on O- vs. C-Alkylation in Williamson Ether Synthesis
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Dipolar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic (e.g., Ethanol, Water) | Protic solvents solvate the phenoxide oxygen, hindering its nucleophilicity and promoting reaction at the ring. |
| Base | Weaker, non-hindered bases (e.g., K\textsubscript{2}CO\textsubscript{3}, Cs\textsubscript{2}CO\textsubscript{3}) | Strong, bulky bases | Weaker bases are sufficient for phenoxide formation without promoting significant side reactions. |
| Temperature | Moderate Temperature (e.g., Room Temperature to 50°C) | High Temperature | C-alkylation and elimination side reactions often have higher activation energies and are favored at elevated temperatures. |
| Counter-ion | Larger, softer cations (e.g., Cs\textsuperscript{+}, K\textsuperscript{+}) | Smaller, harder cations (e.g., Li\textsuperscript{+}, Na\textsuperscript{+}) | Larger cations associate less tightly with the phenoxide oxygen, leaving it more available for O-alkylation. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Side Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
References
Technical Support Center: Purification of Crude 4-Benzylphenyl 2-chloroethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Benzylphenyl 2-chloroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the likely impurities in the crude product?
A1: The most common and direct synthetic route is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 4-benzylphenol to its corresponding phenoxide, followed by nucleophilic substitution with a 2-chloroethyl halide (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane).
The primary impurities in the crude product are likely to be:
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Unreacted 4-benzylphenol: Due to incomplete reaction.
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Unreacted 2-chloroethyl halide: If used in excess.
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Byproducts of elimination: Such as vinyl chloride, formed by the action of the base on the 2-chloroethyl halide.
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Solvent residues: From the reaction medium (e.g., acetone, acetonitrile, DMF).[1]
-
Inorganic salts: Formed as a byproduct of the reaction (e.g., sodium bromide, potassium carbonate).
Q2: What are the recommended purification methods for crude this compound?
A2: The two primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of both methods can also be employed for very high purity requirements.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the purification process. It allows for the rapid identification of the product and impurities in different fractions from column chromatography or in the crystalline solid and mother liquor during recrystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities (streaking or overlapping spots on TLC). | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve a clear separation between the product and impurity spots. For aryl ethers, eluents like chloroform have also been reported to be effective.[5] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 ratio. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 or 9.5:0.5 ratio. |
| Cracking of the silica gel bed. | The column was allowed to run dry. | Always ensure the silica gel is fully submerged in the eluent. Add fresh eluent before the solvent level reaches the top of the silica bed. |
| Irregular bands and poor separation. | Improperly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally recommended. |
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated. | Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly. Using a solvent system with a lower boiling point can also be beneficial. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, a different solvent or a mixed solvent system may be required. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The crystals were washed with a large volume of cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure (checked by TLC or melting point). | Impurities co-crystallized with the product. Inefficient removal of the mother liquor. | A second recrystallization may be necessary. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Quantitative Data
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | - |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) or Chloroform | Ethanol, Methanol, or a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate[6] |
| Typical Yield | 70-90% | 60-85% |
| Expected Purity | >98% (by HPLC or GC) | >99% (by HPLC or GC) |
| TLC Monitoring (Rf value) | Aim for an Rf of 0.2-0.4 for the product in the chosen eluent for good separation. | - |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
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Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add fresh eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the separation using TLC. Spot the starting material, the crude mixture, and the collected fractions on a TLC plate.
-
Develop the TLC plate in the eluent system and visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Test various solvents (e.g., ethanol, methanol, isopropanol) to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated. If a single solvent is not suitable, a mixed solvent system (e.g., ethanol/water) can be used.[7]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with gentle swirling until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
-
Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
overcoming low reactivity of 4-Benzylphenyl 2-chloroethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 4-Benzylphenyl 2-chloroethyl ether in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical compound that can be used as a building block in organic synthesis. Its structure contains a benzylphenyl group, which is common in medicinal chemistry, and a reactive 2-chloroethyl ether moiety. This reactive handle allows for the introduction of the 4-benzylphenyl group into larger molecules, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]
Q2: Why does this compound exhibit low reactivity in some reactions?
The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by the nature of the chloroethyl group. The carbon-chlorine bond is relatively strong, and chloride is only a moderately good leaving group compared to bromide or iodide.[2] Several factors can contribute to its perceived low reactivity:
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Leaving Group Ability: Chloride is a less effective leaving group than bromide, iodide, or tosylate. This can slow down the rate of SN2 reactions.[2][3][4][5]
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Steric Hindrance: While the primary carbon of the chloroethyl group is accessible, the bulky 4-benzylphenyl group might sterically hinder the approach of some nucleophiles.[6][7]
-
Reaction Conditions: Suboptimal reaction conditions, such as the choice of base, solvent, and temperature, can significantly impact the reaction rate and yield.[8]
Q3: What are the common side reactions to be aware of when using this compound?
The most common side reaction in nucleophilic substitution reactions involving this compound is E2 elimination . This is particularly prevalent when using strong, bulky bases. Instead of attacking the carbon atom, the base can abstract a proton from the adjacent carbon, leading to the formation of an alkene.[6][9] Another potential side reaction is the cleavage of the ether bond under strongly acidic conditions.[10][11][12][13]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Problem: I am attempting to synthesize a larger molecule by reacting this compound with a nucleophile (e.g., a phenoxide) via the Williamson ether synthesis, but the yield is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Weak Base | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the nucleophile.[14] For phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective.[9][14] | Incomplete deprotonation of the nucleophile reduces its concentration and therefore the reaction rate. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8][9] | These solvents solvate the cation of the base, leaving the nucleophile more "naked" and reactive. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Poor Leaving Group | If possible, synthesize the bromo- or tosyl-analogue of the ether. Alternatively, add a catalytic amount of sodium or potassium iodide to the reaction mixture (Finkelstein reaction). | Bromide and tosylate are better leaving groups than chloride. Iodide is an excellent leaving group and can be generated in situ to accelerate the reaction. |
| Low Temperature | Increase the reaction temperature. Typical Williamson ether syntheses are conducted between 50-100 °C.[8] | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Side Reactions (Elimination) | Use a less sterically hindered base if elimination is a significant side product. Ensure the temperature is not excessively high. | Bulky bases favor elimination over substitution. While higher temperatures increase the rate of substitution, they often favor elimination even more. |
| Phase Transfer Catalysis | For reactions with phenoxides, consider using a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6.[8][9] | These catalysts help to transport the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs. |
Issue 2: Ether Cleavage Detected as a Side Product
Problem: During my reaction or workup, I am observing products that suggest the cleavage of the ether linkage in this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Strongly Acidic Conditions | Avoid using strong acids (e.g., HBr, HI, BBr₃) in your reaction or workup if the ether linkage is to be preserved.[10][11][13][15][16][17][18][19] | Strong acids can protonate the ether oxygen, making it a good leaving group and susceptible to cleavage by the conjugate base of the acid. |
| High Temperatures with Lewis Acids | If a Lewis acid is necessary for another part of the molecule, try to perform the reaction at a lower temperature. | High temperatures in the presence of Lewis acids can promote ether cleavage. |
| Hydrogenolysis Conditions | Avoid catalytic hydrogenation (e.g., H₂/Pd-C) if you want to keep the benzyl group. | Benzyl ethers are susceptible to cleavage under hydrogenolysis conditions.[20] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
This protocol is a general guideline for the reaction of this compound with a phenolic nucleophile.
-
Preparation of the Phenoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.) portion-wise at room temperature.[14]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Nucleophilic Substitution:
-
To the solution of the phenoxide, add this compound (1.0-1.2 eq.).
-
Heat the reaction mixture to 50-100 °C and monitor the progress by thin-layer chromatography (TLC).[8]
-
The reaction time can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Alternative Etherification via the Mitsunobu Reaction
The Mitsunobu reaction is an alternative for forming ethers, particularly when the Williamson synthesis fails. It proceeds with inversion of configuration at the alcohol carbon.[21][22][23][24]
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., 4-benzylphenol, 1.0 eq.), 2-chloroethanol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.[24]
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Azodicarboxylate:
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Data Presentation
Table 1: Comparison of Leaving Groups in SN2 Reactions
| Leaving Group | Relative Rate (approx.) | Comments |
| I⁻ | ~100,000 | Excellent leaving group. |
| Br⁻ | ~10,000 | Good leaving group. |
| OTs⁻ (Tosylate) | ~5,000 | Excellent leaving group, often used to activate alcohols. |
| Cl⁻ | ~200 | Moderate leaving group, can lead to slow reactions. [2] |
| F⁻ | 1 | Poor leaving group, generally unreactive in SN2.[5][25] |
Data is generalized for typical SN2 reactions and can vary with substrate and conditions.
Table 2: Common Conditions for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| K₂CO₃ | Acetonitrile, DMF | 50-80 | 60-95% | [9][14] |
| NaH | THF, DMF | 0 - 60 | 70-98% | [14] |
| Cs₂CO₃ | Acetonitrile | 25-80 | 75-99% | [14] |
| NaOH (with PTC) | Dichloromethane/Water | 25-40 | 70-90% | [8][9] |
Yields are general and highly dependent on the specific substrates.
Visualizations
References
- 1. francis-press.com [francis-press.com]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 13. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. researchgate.net [researchgate.net]
preventing decomposition of 4-Benzylphenyl 2-chloroethyl ether during reaction
Welcome to the technical support center for 4-Benzylphenyl 2-chloroethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this molecule during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The molecule has two primary points of instability under common reaction conditions:
-
Benzylic C-O Bond Cleavage: The ether linkage between the oxygen and the benzylic carbon is susceptible to cleavage. This is often the most significant pathway for decomposition. Benzylic ethers can be cleaved under strong acidic conditions or via hydrogenolysis.[1][2][3] The stability of the resulting benzyl carbocation makes this bond particularly labile in the presence of strong acids.[1][4]
-
Reactions at the 2-Chloroethyl Group: The primary alkyl chloride is a reactive site for nucleophilic substitution (SN2) reactions.[5] While this is often the desired reaction site, harsh nucleophiles, strong bases, or high temperatures can lead to unwanted side-products or elimination reactions.
Q2: My primary product is 4-hydroxyphenyl 2-chloroethyl ether. What is causing this?
A2: The formation of 4-hydroxyphenyl 2-chloroethyl ether indicates the cleavage of the benzyl C-O bond. This is most commonly caused by:
-
Catalytic Hydrogenolysis: If your reaction setup includes palladium, platinum, or nickel catalysts in the presence of a hydrogen source (e.g., H₂ gas, cyclohexadiene), the benzyl ether will be reductively cleaved.[2][3]
-
Strong Acid: Treatment with strong protic acids (like HI, HBr) or Lewis acids can catalyze the cleavage of the benzyl ether.[6][7]
Q3: Can I perform reactions under basic conditions?
A3: Generally, this compound is stable to most non-nucleophilic bases. However, strong bases, especially at elevated temperatures, can promote elimination reactions (E2) involving the 2-chloroethyl group, leading to the formation of a vinyl ether. Strongly basic nucleophiles may also attack the benzylic position. Ethers are generally resistant to cleavage by bases unless the base is exceptionally strong, such as an organolithium reagent.[8][9]
Q4: What general conditions should I avoid to ensure the stability of the molecule?
A4: To prevent decomposition, it is critical to avoid the following conditions unless a specific transformation is intended:
-
Strong Acids: Avoid strong acids like HI, HBr, H₂SO₄, and strong Lewis acids (e.g., BBr₃, AlCl₃), especially with heating.[6][7]
-
Catalytic Hydrogenation: Do not use catalysts such as Pd/C, PtO₂, or Raney Ni with a hydrogen source.[2][3]
-
High Temperatures: Prolonged heating at high temperatures (>150 °C) can promote thermal decomposition.
-
Strong Nucleophiles/Bases: Use the mildest possible base and nucleophile necessary to achieve your desired transformation at the chloroethyl group.
Troubleshooting Guide
This guide addresses specific problems observed during reactions involving this compound.
Problem 1: Unwanted Cleavage of the Benzyl Ether Group
-
Symptom: Presence of 4-hydroxyphenyl 2-chloroethyl ether, toluene, or benzyl bromide/iodide in the reaction mixture.
-
Primary Cause: The reaction conditions are promoting the cleavage of the benzylic C-O bond.
-
Troubleshooting Steps:
| Potential Cause | Solution | Rationale |
| Acidic Conditions | Buffer the reaction to maintain a neutral pH. If an acid catalyst is required, use a milder Lewis acid or a solid acid catalyst that can be easily filtered off. | Strong acids protonate the ether oxygen, making it a good leaving group and facilitating SN1 or SN2 cleavage.[1][4][7][8] |
| Hydrogenolysis Conditions | If a reduction is needed elsewhere in the molecule, select a reagent that does not cleave benzyl ethers (e.g., sodium borohydride for reducing ketones if compatible). | Palladium and other hydrogenation catalysts are highly effective for cleaving benzyl ethers (debenzylation).[2][3] |
| Lewis Acid Catalyst | Choose a Lewis acid that is known to be mild for benzyl ethers or use it at very low temperatures. | Strong Lewis acids like BBr₃ are standard reagents for cleaving ethers and will readily cleave the benzyl group. |
Problem 2: Unwanted Reactions at the 2-Chloroethyl Group
-
Symptom: Formation of elimination products (vinyl ether) or multiple substitution products.
-
Primary Cause: The base or nucleophile is too strong, or the temperature is too high.
-
Troubleshooting Steps:
| Potential Cause | Solution | Rationale |
| Strong Base | Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if only deprotonation is needed. If a nucleophilic substitution is intended, use a weaker base like K₂CO₃ or NaHCO₃. | Strong, non-hindered bases like NaOH or alkoxides can promote E2 elimination as a competing pathway to SN2 substitution.[10] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. | Higher temperatures favor elimination reactions over substitution. |
| Strong Nucleophile | If possible, use a softer, less basic nucleophile. | Highly basic nucleophiles increase the likelihood of elimination side reactions. |
Data Summary and Recommended Conditions
The following table summarizes compatible and incompatible reagents and conditions for reactions involving this compound.
| Condition/Reagent Type | Recommended (Generally Safe) | Use with Caution | Avoid (High Risk of Decomposition) |
| Acids | Acetic Acid, NaHSO₄ (aq) | Trifluoroacetic Acid (at low temp) | HI, HBr, H₂SO₄, BBr₃, AlCl₃[1][4][6][7] |
| Bases | K₂CO₃, NaHCO₃, Pyridine, DIPEA | NaH, LiHMDS (at low temp) | NaOH, KOH, NaOEt, t-BuOK (risk of elimination)[10] |
| Reducing Agents | NaBH₄, LiAlH₄ (for other functional groups) | DIBAL-H | H₂ with Pd/C, PtO₂, or Raney Ni[2][3] |
| Oxidizing Agents | PCC, PDC, Dess-Martin Periodinane | KMnO₄, Jones Reagent (may oxidize benzyl group) | --- |
| Solvents | THF, Dichloromethane, Acetonitrile, DMF | Toluene, Dioxane | Protic solvents with strong acids/bases |
| Temperature | -20 °C to 80 °C | 80 °C to 120 °C | > 120 °C |
Visualizing Decomposition and Prevention
Decomposition Pathways
The following diagram illustrates the two main points of vulnerability in the this compound molecule.
Caption: Key decomposition pathways for this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving decomposition issues.
Caption: Decision tree for troubleshooting decomposition issues.
Experimental Protocol Example
Objective: To perform a nucleophilic substitution on the 2-chloroethyl group while minimizing decomposition of the ether linkages. This example uses sodium azide as the nucleophile.
Reaction: Synthesis of 4-benzylphenyl 2-azidoethyl ether.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium azide to the solution.
-
Reaction: Stir the mixture at a controlled temperature of 60-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. Note: Avoid excessive temperatures to prevent side reactions.
-
Quenching: Once the starting material is consumed (or the reaction has reached a plateau), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine. This removes residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at a bath temperature not exceeding 40 °C.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
References
- 1. fiveable.me [fiveable.me]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for reactions involving 4-Benzylphenyl 2-chloroethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 4-Benzylphenyl 2-chloroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 4-benzylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-chloroethylating agent.
Q2: What are the typical starting materials for the synthesis of this compound via Williamson ether synthesis?
A2: The typical starting materials are 4-benzylphenol and a 2-chloroethylating agent such as 2-chloroethanol, 1-bromo-2-chloroethane, or 2-chloroethyl tosylate. A base is required to deprotonate the 4-benzylphenol.
Q3: What safety precautions should be taken when working with the reagents for this synthesis?
A3: The reagents used in this synthesis can be hazardous. 2-chloroethanol is toxic and can be harmful if swallowed, inhaled, or in contact with skin.[4] Bases such as sodium hydride (NaH) are flammable and react violently with water. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the possible causes and solutions?
A: Low or no product yield in a Williamson ether synthesis can stem from several factors. Below is a table summarizing potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-Benzylphenol | The base used may not be strong enough to fully deprotonate the phenol. Consider using a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions. |
| Poor Quality of Reagents | The reagents, especially the base and the 2-chloroethylating agent, may have degraded. Use freshly opened or purified reagents. Ensure all solvents are anhydrous, as water can quench the base and the phenoxide. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Try increasing the reaction temperature. However, be cautious as excessively high temperatures can promote side reactions.[5] |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the 2-chloroethylating agent can sometimes improve the yield. |
| Poor Solubility of Reactants | The reactants may not be fully dissolved in the chosen solvent. Select a solvent that can dissolve both the 4-benzylphenoxide salt and the 2-chloroethylating agent. Polar aprotic solvents like DMF or DMSO are often good choices.[2] |
Issue 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these side products and how can I minimize them?
A: The formation of side products is a common issue. The table below details likely side products and strategies to mitigate their formation.
| Potential Side Product | Formation Mechanism | Mitigation Strategies |
| Bis(4-benzylphenyl) ether | Reaction of the 4-benzylphenoxide with unreacted 4-benzylphenol (unlikely but possible under certain conditions). | Ensure complete deprotonation of the 4-benzylphenol before adding the electrophile. |
| Elimination Product (Vinyl Ether) | If using a sterically hindered or secondary/tertiary 2-haloethylating agent, elimination can compete with substitution. | Use a primary electrophile like 1-bromo-2-chloroethane or 2-chloroethyl tosylate.[2] Avoid high temperatures for extended periods. |
| Products from reaction with solvent | If a protic solvent like ethanol is used, the solvent can be deprotonated and act as a nucleophile.[6] | Use a polar aprotic solvent such as DMF, DMSO, or THF.[2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
-
4-benzylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-2-chloroethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add 4-benzylphenol (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous DMF to dissolve the 4-benzylphenol.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-benzylphenoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 4-Benzylphenyl 2-chloroethyl ether
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the purification of 4-benzylphenyl 2-chloroethyl ether using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard choice for the purification of moderately polar to non-polar organic compounds like this compound is silica gel (60 Å, 230-400 mesh).[1] For compounds that may be sensitive to the acidic nature of silica, alternatives like alumina or deactivated silica gel can be used.[2] If the compound is particularly acid-sensitive, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[3]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The selection of the mobile phase is critical for achieving good separation.[4][5] This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. Start with a non-polar solvent and gradually add a more polar solvent. Common solvent systems for compounds of this type include mixtures of hexane/ethyl acetate or petroleum ether/diethyl ether.[6] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation on the column.[7]
Q3: How should I prepare and load my sample onto the column?
A3: There are two primary methods for loading your sample: wet loading and dry loading.
-
Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent if necessary for solubility).[8] Carefully pipette this solution directly onto the top of the silica bed, ensuring not to disturb the surface.[8] This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[3][8] Dissolve your crude product in a volatile solvent, add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent using a rotary evaporator.[2][8] This dry, sample-impregnated silica can then be carefully added to the top of the column.[2][3]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of the separation.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation. This is suitable when the impurities have Rf values significantly different from the product.
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[3][7] This is highly effective for separating compounds with close Rf values or for eluting strongly retained impurities after the desired product has been collected.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[2] 3. The compound is insoluble and has precipitated on the column.[2] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[2] 2. Test the stability of your compound on a silica TLC plate before running the column.[2] Consider using a less acidic stationary phase like alumina or deactivated silica.[2] 3. Try to find a solvent system that dissolves your compound well.[2] If this is not possible, pre-purification might be necessary. |
| Compound elutes too quickly (with the solvent front). | 1. The mobile phase is too polar. 2. The column is overloaded with the sample. | 1. Decrease the polarity of the mobile phase (e.g., use a higher percentage of hexane). 2. Reduce the amount of crude material loaded onto the column. Ensure the sample is concentrated into a narrow band at the top of the column. |
| Poor separation of product and impurities (overlapping fractions). | 1. The chosen solvent system does not provide adequate resolution. 2. The sample band was too wide during loading. 3. The column was packed improperly, leading to channeling. 4. The column was run too quickly. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations. A gradient elution may be necessary for difficult separations.[3] 2. Use the minimum amount of solvent for wet loading or use the dry loading method.[8] 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1][7] 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Streaking or tailing of spots on TLC analysis of fractions. | 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample is degrading on the column.[2] | 1. If the compound is basic, add a small amount (e.g., 1%) of triethylamine to the mobile phase.[3][6] If acidic, a small amount of acetic acid can be added. 2. Use a deactivated stationary phase or switch to alumina.[2] |
| The column cracks or the solvent flow stops. | 1. The silica gel ran dry at some point. 2. A large change in solvent polarity caused heat generation, leading to cracks. 3. An impurity or the product crystallized in the column, blocking the flow.[2] | 1. Always keep the solvent level above the top of the silica bed.[7] 2. When running a gradient, increase the polarity gradually. 3. This is a difficult problem to fix. The column may need to be emptied and repacked. Consider filtering the crude material before chromatography.[2] |
Experimental Protocol: Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is not packed too tightly.[9]
- Add a thin layer (approx. 0.5 cm) of sand over the plug.[7][9]
2. Packing the Column (Wet Slurry Method):
- In a beaker, create a slurry of silica gel with the initial, least polar solvent system you plan to use.
- With the column stopcock closed, pour the slurry into the column.
- Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[1]
- Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [7]
- Once the silica has settled, add another thin layer of sand on top to protect the surface.[7]
3. Sample Loading:
- Dry Loading (Recommended):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add silica gel (approx. 2-3 times the mass of the crude product).
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[3][8]
- Carefully add this powder to the top of the packed column.
- Wet Loading:
- Dissolve the crude product in the absolute minimum volume of the eluent.
- Drain the solvent in the column until it is level with the top layer of sand.
- Using a pipette, carefully add the sample solution to the top of the column, trying not to disturb the sand/silica surface.[8]
- Drain the solvent again until the sample has fully entered the silica bed.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in numbered test tubes or flasks.[9]
- If using a gradient, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent.[3]
5. Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to determine which ones contain the purified product.
- Combine the fractions that show a single, clean spot corresponding to the Rf of the desired product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Logic diagram for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. quora.com [quora.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
Validation & Comparative
Comparative Guide to the Analytical Characterization of 4-Benzylphenyl 2-chloroethyl ether
This guide provides a comparative overview of analytical methods for the characterization of 4-Benzylphenyl 2-chloroethyl ether, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance indicators of various analytical techniques for the characterization of this compound. This allows for a direct comparison of their suitability for different analytical objectives, such as structural elucidation, purity assessment, and quantitative analysis.
| Analytical Technique | Information Provided | Sample Requirements | Key Performance Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information, including the chemical environment of protons and carbons, and connectivity through 2D NMR. Quantitative analysis (qNMR) is also possible. | ~5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃). | Resolution: High. Sensitivity: Moderate. Specificity: Very High. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information through fragmentation patterns. | <1 mg, can be solid, liquid, or in solution. | Resolution: High to Very High (HRMS). Sensitivity: Very High. Specificity: High. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | ~1-2 mg, can be neat liquid, solid (as KBr pellet or ATR), or in solution. | Resolution: Moderate. Sensitivity: Moderate. Specificity: Moderate. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities. | ~1-5 mg dissolved in a suitable solvent. | Resolution: High. Sensitivity: High (with UV detector). Specificity: Moderate to High. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their identification by mass spectrometry. Useful for purity and impurity profiling. | <1 mg, must be thermally stable and volatile. | Resolution: Very High. Sensitivity: Very High. Specificity: Very High. |
| Quantitative NMR (qNMR) | Highly accurate and precise quantification without the need for a specific reference standard of the analyte. | ~10-20 mg with a known amount of an internal standard. | Accuracy: Very High. Precision: High. Specificity: Very High. |
| Supercritical Fluid Chromatography (SFC) | An alternative to HPLC for the separation of non-polar compounds, offering faster analysis times and reduced solvent consumption.[1][2][3] | ~1-5 mg dissolved in a suitable solvent. | Resolution: High. Sensitivity: High. Specificity: Moderate to High. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic ethers and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Structural elucidation and confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: Purity assessment and identification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane. Inject 1 µL.
High-Performance Liquid Chromatography (HPLC)
-
Objective: Determination of purity and quantification.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Inject 10 µL.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Identification of characteristic functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two KBr plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C-O-C (ether), C-Cl, and aromatic C-H bonds.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between different analytical techniques.
References
A Comparative Guide to the GC-MS Analysis of 4-Benzylphenyl 2-chloroethyl ether Reaction Products
This guide provides a comparative analysis of the reaction products from the synthesis of 4-Benzylphenyl 2-chloroethyl ether, a key intermediate in pharmaceutical and materials science research. The primary focus is on the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of the desired product against common impurities and byproducts derived from a standard Williamson ether synthesis protocol.
The Williamson ether synthesis, while versatile, can compete with side reactions such as elimination and C-alkylation, especially when using aryloxide nucleophiles.[1][2] This guide details the experimental protocols for both the synthesis and subsequent GC-MS analysis, presenting hypothetical yet plausible data to illustrate the comparison of reaction outcomes.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and straightforward method for preparing asymmetrical ethers.[3] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In this case, 4-benzylphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane in an SN2 reaction.[1][4]
Alternative Synthesis Routes:
-
Mitsunobu Reaction: An alternative for ether formation, though it often requires different starting materials and reaction conditions.
-
Ullmann Condensation: Primarily used for the formation of diaryl ethers and may require a copper catalyst.[1][2]
-
Microwave-Assisted Synthesis: A greener alternative that can accelerate the reaction under solvent-free conditions, potentially altering the byproduct profile.
Potential Reaction Products and Byproducts
A successful reaction will yield this compound as the major product. However, several other species can be present in the crude reaction mixture, which necessitates a robust analytical method like GC-MS for identification and purity assessment.
-
Main Product: this compound.
-
Unreacted Starting Materials: 4-Benzylphenol and 1-bromo-2-chloroethane.
-
Byproduct 1 (Elimination): The phenoxide can act as a base, promoting the E2 elimination of HBr from 1-bromo-2-chloroethane to form vinyl chloride, which is volatile and may not be detected. A more likely elimination byproduct could arise from the product itself under harsh basic conditions, though less probable.
-
Byproduct 2 (C-Alkylation): The 4-benzylphenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation).[1][2] This leads to the formation of an isomeric product.
-
Byproduct 3 (Dimerization): A small amount of bis(4-benzylphenyl) ether could potentially form if there are reactive intermediates that lead to coupling, although this is less common under standard Williamson conditions.
Experimental Protocols
A. Synthesis Protocol: Williamson Ether Synthesis
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzylphenol (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium 4-benzylphenoxide.[2]
-
Alkylation: Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
B. GC-MS Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of dichloromethane.
-
Instrumentation: An Agilent 7890A GC system coupled to a 5975C mass selective detector is used.
-
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Data Acquisition: Full scan mode.
-
Visualization of Experimental Workflow
Caption: Workflow from synthesis to GC-MS analysis and reporting.
Comparative Data of Reaction Products
The following table summarizes hypothetical GC-MS data for the crude reaction mixture, illustrating a typical outcome. Retention times are estimated based on polarity and boiling point, and relative area % reflects a moderately successful reaction.
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Relative Area % | Identification Notes |
| 1-bromo-2-chloroethane | 4.5 | 107/109, 63/65 | 5.2 | Unreacted starting material. Isotopic pattern for Br and Cl is key. |
| 4-Benzylphenol | 12.8 | 184, 107, 91 | 10.5 | Unreacted starting material. M+ at 184. |
| This compound | 17.2 | 246/248, 183, 91 | 78.3 | Desired Product. M+ shows Cl isotope pattern. Base peak often m/z 91 (tropylium ion). Alpha-cleavage leads to m/z 183.[5] |
| 2-Chloroethyl-C-alkylated Isomer | 17.9 | 246/248, 217, 91 | 4.8 | Byproduct. Fragmentation pattern differs slightly from the O-alkylated product. |
| bis(4-benzylphenyl) ether | 25.5 | 350, 259, 91 | 1.2 | Dimerization Byproduct. High molecular weight, elutes last. |
Interpretation of Mass Spectra:
-
This compound (Main Product): The molecular ion peak (M+) should appear at m/z 246 with an M+2 peak at m/z 248 in an approximate 3:1 ratio, characteristic of a single chlorine atom. The most prominent peak is often at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) from the benzyl group. Alpha-cleavage between the oxygen and the ethyl group results in a fragment at m/z 183 ([M - C₂H₄Cl]⁺).
-
C-Alkylated Isomer (Byproduct): While having the same molecular weight as the main product, its fragmentation pattern would differ. For instance, cleavage adjacent to the ring might be more favored, leading to different prominent ions.
Conclusion
GC-MS is an indispensable tool for the analysis of this compound synthesis products. It allows for the clear separation and identification of the desired ether from unreacted starting materials and structurally similar byproducts like C-alkylated isomers. The quantitative data obtained from the chromatographic analysis provides a precise measure of reaction efficiency and product purity, which is critical for researchers in drug development and materials science who rely on high-purity intermediates for their work. This comparative approach ensures the quality and reliability of the synthesized compound for subsequent applications.
References
Validating the Synthesis of 4-Benzylphenyl 2-chloroethyl ether: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 4-Benzylphenyl 2-chloroethyl ether, with a focus on validation through Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and quantitative data to support the objective comparison of different synthetic methodologies.
The successful synthesis of this compound, a potentially valuable intermediate in various chemical and pharmaceutical applications, relies on robust and verifiable synthetic methods. This guide explores the widely used Williamson ether synthesis and presents alternative approaches, offering a comprehensive overview for selecting the most suitable method based on yield, purity, and reaction conditions. The cornerstone of this validation is the detailed analysis of the product's structure using ¹H and ¹³C NMR spectroscopy.
Comparison of Synthetic Methodologies
The primary route for the synthesis of this compound is the Williamson ether synthesis. This reliable method involves the reaction of a phenoxide with a primary alkyl halide. Alternative strategies, such as the Mitsunobu reaction and phase-transfer catalysis, offer potential advantages in terms of reaction conditions and substrate scope.
| Synthesis Method | Reactants | General Reaction Conditions | Key Advantages | Potential Drawbacks |
| Williamson Ether Synthesis | 4-Benzylphenol, 1-Bromo-2-chloroethane, Strong Base (e.g., NaH, K₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone), Elevated temperature | Well-established, generally good yields, readily available starting materials. | Requires anhydrous conditions, strong base may not be suitable for sensitive substrates. |
| Mitsunobu Reaction | 4-Benzylphenol, 2-Chloroethanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Anhydrous THF, Room temperature or below | Mild reaction conditions, stereospecific inversion of alcohol stereochemistry (if applicable). | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts (e.g., triphenylphosphine oxide).[1][2][3][4] |
| Phase-Transfer Catalysis (PTC) | 4-Benzylphenol, 1,2-Dichloroethane, Aqueous NaOH, Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (organic/aqueous), vigorous stirring | Avoids the need for anhydrous solvents, uses inexpensive bases, can lead to simpler work-up.[5] | Catalyst may need to be separated from the product, reaction rates can be sensitive to catalyst choice and agitation. |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-benzylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Mitsunobu Reaction (Proposed)
This proposed protocol adapts the general Mitsunobu reaction for the synthesis of this compound.
Materials:
-
4-Benzylphenol
-
2-Chloroethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-benzylphenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq) to the cooled solution.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography to remove triphenylphosphine oxide and other byproducts.
NMR Spectroscopic Validation
The structural confirmation of the synthesized this compound is achieved through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are predicted based on the analysis of the starting materials and known substituent effects.
NMR Data of Starting Materials
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Benzylphenol | 7.35-7.15 (m, 5H, Ar-H of benzyl), 7.09 (d, J=8.4 Hz, 2H, Ar-H), 6.79 (d, J=8.4 Hz, 2H, Ar-H), 4.90 (s, 1H, OH), 3.93 (s, 2H, CH₂) | 154.0, 141.5, 134.5, 130.0, 129.0, 128.5, 126.5, 115.5, 41.0 |
| 1-Bromo-2-chloroethane | 3.75 (t, J=6.3 Hz, 2H, CH₂Cl), 3.50 (t, J=6.3 Hz, 2H, CH₂Br) | 43.0 (CH₂Cl), 32.0 (CH₂Br) |
Predicted NMR Data for this compound
Based on the structures of the reactants and established NMR principles, the following spectral data are anticipated for the final product.
| Assignment | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| Aromatic Protons (benzyl) | 7.40-7.20 (m, 5H) | 128.8, 128.6, 126.3 |
| Aromatic Protons (phenyl) | 7.15 (d, J=8.5 Hz, 2H) | 130.2 |
| Aromatic Protons (phenyl) | 6.90 (d, J=8.5 Hz, 2H) | 115.0 |
| -O-CH₂- | 4.25 (t, J=5.5 Hz, 2H) | 68.5 |
| -CH₂-Cl | 3.85 (t, J=5.5 Hz, 2H) | 41.5 |
| -CH₂- (benzyl) | 3.95 (s, 2H) | 41.2 |
| Aromatic Quaternary Carbons | - | 157.0, 141.0, 135.0 |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Workflow and Logic
The synthesis and validation process follows a logical progression from starting materials to the purified and characterized product.
This guide provides a framework for the synthesis and rigorous validation of this compound. By comparing different synthetic routes and utilizing detailed NMR analysis, researchers can confidently produce and characterize this valuable chemical intermediate for its intended applications in drug discovery and development.
References
comparative study of different synthetic routes to 4-Benzylphenyl 2-chloroethyl ether
A Comparative Analysis of Synthetic Pathways to 4-Benzylphenyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science, can be approached through several established synthetic methodologies. This guide provides a comparative overview of three prominent routes: the Williamson ether synthesis, the Mitsunobu reaction, and a phase-transfer catalyzed approach. Each method is evaluated based on its reaction mechanism, typical experimental conditions, and potential advantages and disadvantages, with supporting data presented for clear comparison.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. Please note that the data for the Mitsunobu reaction and Phase-Transfer Catalysis are estimated based on typical yields for similar reactions due to the absence of specific literature data for this exact transformation.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction (Estimated) | Phase-Transfer Catalysis (Estimated) |
| Starting Materials | 4-Benzylphenol, 1-Bromo-2-chloroethane | 4-Benzylphenol, 2-Chloroethanol | 4-Benzylphenol, 1,2-Dichloroethane |
| Key Reagents | Potassium Carbonate | Triphenylphosphine, DIAD | Tetrabutylammonium bromide, NaOH |
| Solvent | Acetone | Tetrahydrofuran (THF) | Toluene, Water |
| Reaction Temperature | Reflux (approx. 56 °C) | 0 °C to Room Temperature | 90 °C |
| Reaction Time | 16-24 hours | 6-12 hours | 8-16 hours |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Purity | High after purification | High after purification | High after purification |
| Key Advantages | Cost-effective reagents, simple procedure. | Mild reaction conditions, stereochemical control. | Use of inexpensive reagents, suitable for scale-up. |
| Key Disadvantages | Relatively long reaction time, requires anhydrous conditions. | Stoichiometric phosphine oxide byproduct, cost of reagents. | Requires a specific phase-transfer catalyst. |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the O-alkylation of a phenoxide ion with an alkyl halide.[1] For the synthesis of this compound, 4-benzylphenol is deprotonated with a weak base like potassium carbonate, and the resulting phenoxide reacts with an alkylating agent such as 1-bromo-2-chloroethane.[2]
Detailed Protocol:
-
To a solution of 4-benzylphenol (1 equivalent) in acetone (10 mL per gram of phenol), add potassium carbonate (2 equivalents).
-
The mixture is stirred at room temperature for 15 minutes.
-
1-Bromo-2-chloroethane (1.2 equivalents) is then added slowly to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for 16-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[3][4][5] In this proposed route, 4-benzylphenol acts as the nucleophile, and 2-chloroethanol is the alcohol component.
Detailed Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzylphenol (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add 2-chloroethanol (1 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then triturated with a suitable solvent (e.g., diethyl ether) to precipitate the triphenylphosphine oxide byproduct, which is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Route 3: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases.[6] This method can be particularly advantageous for industrial-scale synthesis due to the use of inexpensive reagents and milder reaction conditions.[7]
Detailed Protocol:
-
A mixture of 4-benzylphenol (1 equivalent), 1,2-dichloroethane (as both reactant and organic solvent), and tetrabutylammonium bromide (0.1 equivalents) as the phase-transfer catalyst is prepared.
-
An aqueous solution of sodium hydroxide (50% w/w, 5 equivalents) is added to the organic mixture.
-
The biphasic mixture is vigorously stirred and heated to 90 °C for 8-16 hours.
-
The reaction progress is monitored by gas chromatography (GC) or TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., toluene).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Approaches
The following diagrams illustrate the logical workflow of the comparative study and the general reaction schemes for the synthesis of this compound.
Caption: Workflow for the comparative study of synthetic routes.
Caption: General reaction schemes for the synthesis of this compound.
References
- 1. organic chemistry - Reaction mechanism of rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. phasetransfer.com [phasetransfer.com]
Comparative Guide to the Biological Activity of 4-Benzylphenyl 2-chloroethyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4-Benzylphenyl 2-chloroethyl ether derivatives. Due to the limited availability of direct experimental data for this specific class of compounds, this guide draws comparisons from structurally related molecules, including benzylphenyl ethers, 2-chloroethyl ether analogs, and other benzyl derivatives. The information presented herein is intended to provide a foundational understanding and guide future research and drug development efforts.
Overview of Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit potential in several therapeutic areas, most notably as anticancer and antimicrobial agents. The presence of the 2-chloroethyl ether moiety is a key structural feature often associated with alkylating agents, a class of compounds known for their cytotoxic effects.
Comparison of Potential Activities:
| Compound Class | Primary Biological Activity | Supporting Evidence |
| This compound derivatives | Hypothesized: Anticancer (Cytotoxic) | The 2-chloroethyl group is a known pharmacophore in DNA alkylating agents, suggesting potential for anticancer activity.[1][2] |
| Benzylphenyl ether derivatives | Anticancer (PD-1/PD-L1 inhibition), Antiprotozoal | Some derivatives have shown activity as PD-1/PD-L1 inhibitors, a mechanism in cancer immunotherapy. Others have demonstrated efficacy against protozoa like Leishmania. |
| Bis(2-chloroethyl) ether | Carcinogenic | Studies have indicated the carcinogenic potential of this related compound. |
| Benzyl derivatives | Anticancer, Antimicrobial, Enzyme Inhibition | A broad range of activities has been reported for various benzyl derivatives, including cytotoxicity against cancer cell lines and antimicrobial effects.[3][4][5][6][7][8] |
Quantitative Data for Related Compounds
Table 1: Cytotoxicity of Related Benzyl and Benzylphenyl Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (Cervical Cancer) | 27.60 | [5] |
| NS-1 (Myeloma) | 6.43 | [5] | |
| MCF-7 (Breast Cancer) | 9.44 | [5] | |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9b | A549 (Lung Cancer) | < 5 | [9] |
| HCT116 (Colon Cancer) | < 3 | [9] | |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9d | A549 (Lung Cancer) | < 5 | [9] |
| HCT116 (Colon Cancer) | < 3 | [9] | |
| 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one | KB-8511 (Multidrug-resistant) | 2.50 | [10] |
Table 2: Antimicrobial Activity of Related Benzyl Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative 9m | Staphylococcus aureus | 0.5 | [6] |
| Escherichia coli | 1 | [6] | |
| Benzyl phenyl sulfide derivative 5f | Methicillin-resistant S. aureus (MRSA) | 2-64 | [8] |
| Benzyl phenyl sulfide derivative 5h | Methicillin-resistant S. aureus (MRSA) | 2-64 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][11][12][13]
PD-1/PD-L1 Blockade Assay
This assay measures the ability of a compound to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1).
Protocol:
-
Cell Co-culture: Co-culture PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing cells (e.g., CHO-K1 cells expressing human PD-L1).
-
Compound Addition: Add the test compound at various concentrations to the co-culture.
-
Incubation: Incubate the plate for a suitable period (e.g., 6 hours) to allow for PD-1/PD-L1 interaction and subsequent signaling.
-
Luminescence Measurement: Add a luciferase assay reagent and measure the luminescence, which is proportional to the disruption of the PD-1/PD-L1 interaction.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that results in a half-maximal response.[1][10][14]
In Vitro Antileishmanial Activity Assay
This protocol is used to determine the efficacy of compounds against Leishmania parasites.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in an appropriate medium until they reach the logarithmic growth phase.
-
Compound Exposure: Distribute the promastigotes into a 96-well plate and expose them to different concentrations of the test compound.
-
Incubation: Incubate the plates for 48-72 hours at the optimal temperature for the parasite (e.g., 22-25°C).
-
Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth and determine the IC50 value.[8][15]
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of Action: DNA Alkylation
The 2-chloroethyl group is a classic alkylating moiety. It is hypothesized that this compound derivatives may act as DNA alkylating agents, leading to cytotoxicity in cancer cells. The process involves the formation of a reactive intermediate that covalently binds to DNA, ultimately triggering cell death pathways.[1][2][12]
Caption: Hypothesized DNA alkylation pathway for this compound derivatives.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A standard workflow for determining the in vitro cytotoxicity of chemical compounds.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for investigating their potential as anticancer and antimicrobial agents. The presence of the 2-chloroethyl ether moiety, in particular, suggests a potential mechanism of action via DNA alkylation.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of a library of this compound derivatives with varying substitution patterns.
-
In Vitro Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines and microbial strains to determine their IC50 and MIC values, respectively.
-
Mechanism of Action Studies: Elucidation of the precise mechanism of action, including confirmation of DNA alkylation and investigation of effects on key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide the optimization of lead compounds for improved potency and selectivity.
This guide serves as a starting point for researchers interested in this class of compounds, highlighting the potential therapeutic avenues and providing the necessary experimental frameworks for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. iris.unito.it [iris.unito.it]
spectroscopic comparison of 4-Benzylphenyl 2-chloroethyl ether and its precursors
A detailed analysis of 4-Benzylphenyl 2-chloroethyl ether alongside its precursors, 4-benzylphenol and 2-chloroethanol, provides valuable insights for researchers in drug development and organic synthesis. This guide offers a comparative overview of their key spectroscopic characteristics, supported by experimental data and protocols.
Introduction
Data Presentation
The following tables summarize the key spectroscopic data for 4-benzylphenol, 2-chloroethanol, and the predictive data for this compound based on its structural components and the data from its analog, 4-(2-Chloroethyl)phenyl methyl ether.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Benzylphenol | -OH | ~4.8-5.5 | br s |
| Ar-H (phenol ring) | ~6.7-7.2 | m | |
| -CH₂- | ~3.9 | s | |
| Ar-H (benzyl ring) | ~7.2-7.4 | m | |
| 2-Chloroethanol | -OH | Variable | br s |
| -CH₂-Cl | ~3.7 | t | |
| -CH₂-OH | ~3.8 | t | |
| This compound (Predicted) | Ar-H (ether-linked ring) | ~6.8-7.2 | m |
| -CH₂- (benzyl) | ~3.9-4.0 | s | |
| Ar-H (benzyl ring) | ~7.2-7.4 | m | |
| -O-CH₂- | ~4.2 | t | |
| -CH₂-Cl | ~3.8 | t |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 4-Benzylphenol | C-OH | ~154 |
| C-CH₂ | ~130-140 | |
| Ar-C | ~115-130 | |
| -CH₂- | ~41 | |
| 2-Chloroethanol | -CH₂-OH | ~62 |
| -CH₂-Cl | ~45 | |
| This compound (Predicted) | C-O | ~157 |
| C-CH₂ | ~135-142 | |
| Ar-C | ~114-130 | |
| -CH₂- (benzyl) | ~41 | |
| -O-CH₂- | ~68 | |
| -CH₂-Cl | ~42 |
Table 3: FT-IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4-Benzylphenol | O-H stretch (H-bonded) | 3200-3500 (broad) |
| C-O stretch | ~1230 | |
| Ar C-H stretch | ~3030 | |
| Ar C=C stretch | 1500-1600 | |
| 2-Chloroethanol | O-H stretch (H-bonded) | 3200-3500 (broad) |
| C-O stretch | ~1050 | |
| C-Cl stretch | 650-750 | |
| This compound (Predicted) | Ar C-O-C stretch (asymmetric) | ~1245 |
| C-O-C stretch (symmetric) | ~1040 | |
| C-Cl stretch | 650-750 | |
| Ar C-H stretch | ~3030 | |
| Ar C=C stretch | 1500-1600 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| 4-Benzylphenol | 184 | 183, 107, 91, 77 |
| 2-Chloroethanol | 80, 82 (isotope peak) | 49, 31 |
| This compound (Predicted) | 246, 248 (isotope peak) | 183 (M - CH₂CH₂Cl), 91 (benzyl), 63 (CH₂CH₂Cl) |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids (4-benzylphenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids (2-chloroethanol and this compound): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Mandatory Visualization
Caption: Synthetic relationship between precursors and product.
Caption: Experimental workflow for NMR analysis.
A Comparative Guide to Purity Determination of 4-Benzylphenyl 2-chloroethyl ether
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Impurities, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[1] This guide provides a comparative overview of analytical methods for determining the purity of 4-Benzylphenyl 2-chloroethyl ether, a key intermediate in various organic syntheses. We will explore common analytical techniques, compare them to methods used for similar compounds, and provide a detailed experimental protocol for a recommended method.
Analytical Techniques for Purity Determination
Several analytical methods are suitable for assessing the purity of organic compounds like this compound. The choice of method depends on factors such as the nature of the expected impurities, the required sensitivity, and the available instrumentation.[] The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][]
Comparison of Analytical Methods
The following table summarizes the key features of these analytical techniques, providing a basis for selecting the most appropriate method for purity analysis of this compound and its alternatives.
| Technique | Principle | Applicability to this compound | Common Alternatives Analyzed | Advantages | Limitations |
| HPLC | Separation based on polarity and interaction with a stationary phase.[2] | Highly suitable for non-volatile aromatic compounds. A reverse-phase method would be effective.[4] | 4-Benzylphenol, Benzyl ethyl ether | High resolution and sensitivity, widely applicable.[2] | Requires method development; non-volatile buffers can be incompatible with MS detection.[5] |
| GC | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[2] | Suitable due to the ether's potential volatility, especially when coupled with MS.[1][2] | Bis(2-chloroethyl) ether, other volatile ethers and alcohols.[6][7][8] | Excellent for volatile and semi-volatile impurities like residual solvents.[2] High sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei.[9][10] | Excellent for structural confirmation and quantification of impurities with known structures.[10][11][12] | Any organic compound with NMR-active nuclei. | Non-destructive, provides structural elucidation, and can be quantitative (qNMR).[11][12] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[13] |
| MS | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[2][14] | Powerful for identifying unknown impurities, especially when coupled with LC or GC.[1][2][14] | A wide range of pharmaceutical impurities.[1][15] | High sensitivity and specificity, provides molecular weight and structural information.[2][14] | Typically requires coupling with a separation technique; quantification can be complex. |
Recommended Experimental Protocol: HPLC Analysis
For routine purity assessment of this compound, a reverse-phase HPLC method with UV detection is recommended due to its high resolution, sensitivity, and applicability to aromatic compounds.
Objective: To determine the purity of this compound and quantify any related impurities.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)[4]
-
This compound sample
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Identify and integrate any impurity peaks.
-
-
Purity Calculation:
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Logical Workflow for Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing the best method for purity determination.
Caption: Decision tree for selecting an analytical method.
This guide provides a framework for the determination of purity for this compound. By understanding the principles and applications of various analytical techniques, researchers can make informed decisions to ensure the quality and consistency of their synthesized compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 4. 4-Benzylphenol | SIELC Technologies [sielc.com]
- 5. hpst.cz [hpst.cz]
- 6. epa.gov [epa.gov]
- 7. greenrivertech.com.tw [greenrivertech.com.tw]
- 8. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
comparing the efficacy of catalysts for 4-Benzylphenyl 2-chloroethyl ether reactions
A comparative guide for researchers and professionals in drug development on the catalytic synthesis of 4-Benzylphenyl 2-chloroethyl ether, a key intermediate in the development of various organic molecules. This guide provides an overview of potential catalytic systems, based on established principles of ether synthesis, due to the limited availability of direct comparative studies for this specific reaction.
This guide explores potential catalysts, with a focus on phase-transfer catalysts (PTCs), which are well-suited for the biphasic reaction conditions often employed in Williamson ether synthesis.[1][2]
Comparative Analysis of Potential Catalytic Systems
Due to the absence of specific experimental data for the catalytic synthesis of this compound, the following table presents an illustrative comparison of potential catalyst types. The data is extrapolated from typical performance in Williamson ether syntheses of similar aromatic compounds. This table is intended to serve as a framework for catalyst selection and optimization.
| Catalyst | Catalyst Type | Reaction Conditions (Illustrative) | Performance Metrics (Illustrative) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt (PTC) | 80-100°C, 6-8 hours | Yield: 85-95% |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt (PTC) | 80-100°C, 6-8 hours | Yield: 80-90% |
| 18-Crown-6 | Crown Ether (PTC) | 70-90°C, 4-6 hours | Yield: >95% |
| Polyethylene Glycol (PEG-400) | Polyether (PTC) | 90-110°C, 8-12 hours | Yield: 70-85% |
| Palladium on Alumina (Pd/Al₂O₃) | Supported Metal Catalyst | 150-200°C (Vapor Phase) | Selectivity: Moderate to High |
| FeSO₄ | Lewis Acid | 100-120°C, 10-14 hours | Yield: Variable |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound utilizing a phase-transfer catalyst. This protocol should be adapted and optimized based on the specific catalyst and reactants used.
Materials:
-
4-Benzylphenol
-
1-Bromo-2-chloroethane (or 1,2-dichloroethane)
-
Sodium hydroxide (or potassium hydroxide)
-
Phase-Transfer Catalyst (e.g., TBAB)
-
Toluene (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 4-benzylphenol and the phase-transfer catalyst (e.g., 1-5 mol%) in the organic solvent.
-
Base Addition: Prepare an aqueous solution of the base (e.g., 50% w/w NaOH) and add it to the reaction mixture with vigorous stirring.
-
Alkylating Agent Addition: Slowly add the 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain it for the required reaction time (e.g., 6-8 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 4-Benzylphenyl 2-chloroethyl ether
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Benzylphenyl 2-chloroethyl ether. The following guidance is based on the safety data for the closely related compound, Benzyl 2-chloroethyl ether (CAS Number: 17229-17-3). It is imperative to handle this chemical with extreme caution and to consult with a certified environmental management professional for disposal in accordance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety when handling halogenated ethers due to their potential health hazards. This document provides a procedural framework for the proper disposal of this compound, drawing from established protocols for similar chemical structures.
Hazard Summary and Safety Precautions
Based on data for Benzyl 2-chloroethyl ether, this class of compounds is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin. It may cause skin and eye irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots are recommended.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or in poorly ventilated areas.
Quantitative Hazard Classification
The following table summarizes the hazard statements for the related compound, Benzyl 2-chloroethyl ether.
| Hazard Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.
-
Do not mix with other waste streams unless compatibility has been confirmed by a chemical safety expert. Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Use a chemically resistant container (e.g., high-density polyethylene, glass) that can be tightly sealed.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Contain: Use an absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
